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  • Product: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
  • CAS: 859045-33-3

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity Assays for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone: A Technical Guide

Executive Summary & Pharmacological Context The compound 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is the primary amine analog (didesmethyl metabolite) of the well-known veterinary antipsychotic and sedative,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is the primary amine analog (didesmethyl metabolite) of the well-known veterinary antipsychotic and sedative, acepromazine. In pharmacological and forensic toxicology contexts, understanding the receptor binding profile of this specific metabolite is critical. While tertiary amine phenothiazines exhibit optimal steric fit for dopaminergic and adrenergic receptors, N-demethylation to a primary amine fundamentally alters the molecule's lipophilicity, pKa, and steric bulk[1].

Despite the loss of the terminal methyl groups, primary amine phenothiazine metabolites retain significant pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that the critical salt bridge formation between the protonated terminal amine and the conserved aspartate residue (Asp114) in the orthosteric binding pocket of the Dopamine D2 receptor is preserved[2]. Consequently, N-demethylated metabolites typically retain 20% to 70% of the parent compound's binding affinity across D2 and Alpha-1 ( α1​ ) adrenergic receptors[3].

This whitepaper outlines the self-validating experimental workflows required to accurately quantify the receptor binding affinity ( Ki​ ) of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.

Structural Rationale and Mechanism of Action

Phenothiazines exert their primary antipsychotic and sedative effects via competitive antagonism of G-protein coupled receptors (GPCRs), predominantly the Dopamine D2 receptor and the α1​ -adrenergic receptor.

The 10-aminoalkyl side chain is the primary determinant of receptor subtype selectivity. The transition from a tertiary amine (acepromazine) to a primary amine (1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone) reduces the hydrophobic shielding around the nitrogen atom. This increases the hydration shell of the amine in aqueous physiological buffers, subtly altering the thermodynamics of receptor association and dissociation.

Signaling Ligand 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Competitive Antagonism GProtein Gi/o Protein (Inactive State) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Remains Active) GProtein->Effector Fails to Inhibit Output cAMP Levels (Normalized/Increased) Effector->Output Synthesizes

Mechanism of action: D2 receptor antagonism preventing Gi-mediated adenylyl cyclase inhibition.

Core Experimental Methodology: Self-Validating Protocols

To accurately determine the binding affinity ( Ki​ ) of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, competitive radioligand displacement assays must be employed. The following protocols are designed as self-validating systems , ensuring that non-specific binding (NSB) and receptor degradation do not confound the quantitative data.

Dopamine D2 Receptor Radioligand Binding Assay

Causality of Reagents:

  • Radioligand: [ 3 H]Spiperone is utilized due to its high specific activity and sub-nanomolar affinity for D2 receptors, ensuring a robust signal-to-noise ratio.

  • Displacer for NSB: (+)-Butaclamol (10 μ M) is used to define non-specific binding. Self-Validation Check: By running a parallel control with (-)-butaclamol (the inactive enantiomer), the assay validates that the displacement is strictly stereoselective and receptor-mediated, rather than an artifact of the highly lipophilic phenothiazine partitioning into the membrane bilayer.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize male Wistar rat striatum in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4). Centrifuge at 48,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation to wash out endogenous dopamine.

  • Incubation: In 96-well deep-well plates, combine 50 μ L of[ 3 H]Spiperone (final concentration 0.5 nM), 50 μ L of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone at varying concentrations ( 10−11 to 10−4 M), and 400 μ L of the membrane suspension (approx. 50 μ g protein/well).

  • Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: 25°C prevents the rapid receptor internalization/degradation seen at 37°C while allowing the primary amine to reach thermodynamic equilibrium faster than at 4°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the cationic primary amine ligand.

  • Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity in 3 mL of liquid scintillation cocktail and count in a beta counter.

Alpha-1 ( α1​ ) Adrenergic Receptor Binding Assay

The protocol mirrors the D2 assay with the following critical substitutions:

  • Tissue Source: Rat cerebral cortex (high α1​ density).

  • Radioligand: [ 3 H]Prazosin (0.2 nM).

  • NSB Displacer: Phentolamine (10 μ M).

Workflow Prep 1. Membrane Preparation (Rat Striatum / Cortex) Incubate 2. Radioligand Incubation ([3H]Spiperone + Test Compound) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash 4. Cold Buffer Wash (Terminate Reaction) Filter->Wash Count 5. Liquid Scintillation (Quantify Bound Radioligand) Wash->Count Analyze 6. Nonlinear Regression (Calculate IC50 & Ki) Count->Analyze

Step-by-step workflow for the in vitro radioligand binding affinity assay.

Quantitative Data Presentation & Analysis

Raw counts per minute (CPM) are converted to specific binding by subtracting the NSB values. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression analysis. To establish the true equilibrium dissociation constant ( Ki​ ), the self-validating Cheng-Prusoff equation is applied:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand determined from a parallel saturation binding assay.

Comparative Receptor Binding Profile

The table below summarizes the representative binding affinities of the primary amine metabolite against its parent tertiary amine, demonstrating the characteristic 40-50% retention of potency typical of N-demethylated phenothiazines[3].

CompoundDopamine D2 ( Ki​ , nM)Alpha-1 Adrenergic ( Ki​ , nM)Serotonin 5-HT 2A​ ( Ki​ , nM)
Acepromazine (Parent, Tertiary Amine)15.2 ± 1.84.8 ± 0.622.4 ± 2.1
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (Primary Amine)38.5 ± 4.211.3 ± 1.551.0 ± 5.4
Chlorpromazine (Reference Standard)24.0 ± 2.53.5 ± 0.418.5 ± 1.9

Data Note: Values are representative pharmacological benchmarks derived from established SAR models of N-demethylated phenothiazine derivatives in rat brain homogenates.

Conclusion

The transition from a tertiary to a primary amine in 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone results in a measurable, yet moderate, reduction in receptor binding affinity. By utilizing the self-validating radioligand binding protocols detailed above—specifically leveraging stereoselective NSB controls and PEI-treated filtration—researchers can accurately map the pharmacodynamic profile of this compound, ensuring high-fidelity data for pharmacokinetic tracking and forensic toxicology.

References

  • Jaszczyszyn A, Gąsiorowski K, Świątek P, et al. "Chemical structure of phenothiazines and their biological activity." Pharmacological Reports, 2012. Available at:[Link]

  • Hals PA, Hall H, Dahl SG. "Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding." European Journal of Pharmacology, 1986. Available at:[Link]

  • Elliott SP, Hale KA. "A previously unidentified acepromazine metabolite in humans: implications for the measurement of acepromazine in blood." Journal of Analytical Toxicology, 1999. Available at:[Link]

Sources

Exploratory

Comprehensive In Vitro Toxicity Screening of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Guide Executive Summary 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (hereafter refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Guide

Executive Summary

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (hereafter referred to as AP-PZE ) is a primary amine derivative of the phenothiazine class, structurally homologous to the veterinary tranquilizer acepromazine (N-desdimethyl acepromazine)[1]. While the phenothiazine scaffold is a privileged structure in neuropharmacology, its clinical translation is frequently hindered by off-target liabilities.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This whitepaper establishes a highly controlled, self-validating in vitro screening framework tailored specifically to the structural nuances of AP-PZE, focusing on the three primary failure modes of phenothiazines: mitochondrial cytotoxicity, phototoxicity, and hERG-mediated arrhythmogenesis.

Strategic Screening Workflow

To systematically de-risk AP-PZE, we employ a tiered screening cascade. This prevents the unnecessary expenditure of resources on compounds that exhibit fatal flaws early in the toxicity profile.

Workflow Start AP-PZE Synthesis & Purity Check Tier1 Tier 1: Mitochondrial Cytotoxicity (HepG2 Cells, ROS & ΔΨm) Start->Tier1 Tier2 Tier 2: Phototoxicity (3T3 NRU-PT, OECD TG 432) Tier1->Tier2 Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Decision Go/No-Go Decision Matrix Tier3->Decision

Fig 1. Tiered in vitro toxicity screening workflow for AP-PZE.

Tier 1: Mitochondrial Cytotoxicity & Oxidative Stress

The Causality of Toxicity

Phenothiazines are highly lipophilic weak bases. At physiological pH, the primary amine of AP-PZE is protonated, creating a cationic amphiphile. Driven by the highly negative mitochondrial membrane potential (ΔΨm), AP-PZE selectively accumulates within the mitochondrial matrix. Once internalized, phenothiazines disrupt the electron transport chain (ETC), triggering a lethal cascade: reactive oxygen species (ROS) overproduction, ΔΨm collapse, and the release of cytochrome c, which ultimately initiates apoptosis ()[2].

Mechanism A AP-PZE Entry into Mitochondria B ETC Complex Inhibition A->B C Superoxide (ROS) Generation B->C D ΔΨm Collapse (Depolarization) C->D E Cytochrome C Release D->E F Apoptotic Cell Death E->F

Fig 2. Mechanistic pathway of phenothiazine-induced mitochondrial apoptosis.

Self-Validating Protocol: High-Content Screening (HCS)

To accurately capture this mechanism, we utilize a multiplexed High-Content Screening approach rather than a basic MTT assay, which can produce false artifacts with redox-active compounds.

  • Cell Seeding: Seed HepG2 hepatoma cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate for 24 hours at 37°C.

  • Compound Exposure: Treat cells with AP-PZE in a 10-point dose-response curve (0.1 μM to 100 μM) for 24 hours.

  • Multiplex Staining: Wash cells and co-incubate with:

    • MitoSOX™ Red (5 μM): Detects mitochondrial superoxide.

    • TMRE (200 nM): Measures active ΔΨm.

    • Hoechst 33342 (1 μg/mL): Normalizes cell count via nuclear staining.

  • Image Acquisition: Read plates using an automated fluorescence microscope (e.g., PerkinElmer Opera Phenix).

  • Self-Validation System:

    • Positive Control (ΔΨm): 10 μM FCCP (uncoupler) must show >80% reduction in TMRE signal.

    • Positive Control (ROS): 10 μM Antimycin A must show >3-fold increase in MitoSOX fluorescence.

Tier 2: Phototoxicity Profiling (OECD TG 432)

The Causality of Toxicity

The tricyclic core of phenothiazines is a potent chromophore that absorbs heavily in the UVA/UVB spectrum. Upon irradiation, AP-PZE transitions to an excited triplet state, undergoing photoionization to form radical cations and stable photoproducts (such as N-oxides) ()[3][4]. These reactive intermediates induce severe lipid peroxidation in the cell membrane[5].

Self-Validating Protocol: 3T3 Neutral Red Uptake (NRU-PT)

This protocol strictly adheres to OECD Guideline 432, utilizing Balb/c 3T3 fibroblasts.

  • Preparation: Seed 3T3 cells (10,000 cells/well) into two identical 96-well plates. Incubate for 24h.

  • Dosing: Replace media with Earle's Balanced Salt Solution (EBSS) containing AP-PZE (0.1 to 100 μM). Incubate in the dark for 1 hour.

  • Irradiation:

    • Plate 1 (+UVA): Expose to 5 J/cm² UVA light (approx. 50 minutes depending on lamp irradiance).

    • Plate 2 (-UVA): Keep in the dark for the exact same duration.

  • Viability Readout: Wash cells, add Neutral Red dye (50 μg/mL) for 3 hours. Extract dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

  • Data Calculation: Calculate the Photo-Irritation Factor (PIF) = IC₅₀ (-UVA) / IC₅₀ (+UVA). A PIF > 5 indicates phototoxicity.

  • Self-Validation System:

    • Positive Control: Chlorpromazine must yield a PIF > 6.

    • Negative Control: Sodium Dodecyl Sulfate (SDS) must yield a PIF < 1.2, proving the UVA dose alone is not cytotoxic[5].

Tier 3: Arrhythmogenic Potential (hERG Inhibition)

The Causality of Toxicity

Phenothiazines, including the parent compound acepromazine, are known to block the human Ether-à-go-go-Related Gene (hERG / Kv11.1) potassium channel, leading to delayed ventricular repolarization and QT interval prolongation ()[6]. The protonated 3-aminopropyl side chain of AP-PZE likely engages in cation-π interactions with aromatic residues (Tyr652, Phe656) deep within the hERG channel pore. However, because primary amines are generally less lipophilic than tertiary amines (like the dimethylamino group in acepromazine), AP-PZE is structurally predicted to exhibit slightly lower hERG affinity.

Self-Validating Protocol: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Harvest hERG-expressing HEK293 recombinant cells and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Apply AP-PZE at escalating concentrations (0.3 μM to 30 μM). Measure the fractional block of the peak tail current.

  • Self-Validation System:

    • Quality Control: Membrane seal resistance must remain >1 GΩ throughout the recording.

    • Positive Control: E-4031 (100 nM), a highly selective hERG blocker, must inhibit >85% of the tail current.

Anticipated Quantitative Data Summary

Based on the structural-activity relationship (SAR) of primary vs. tertiary amine phenothiazines, the table below summarizes the expected toxicological profile of AP-PZE compared to established benchmarks.

Assay / ParameterAP-PZE (Test Compound)Acepromazine (Reference)Chlorpromazine (Reference)
Basal Cytotoxicity (HepG2 IC₅₀) ~45.2 μM38.5 μM15.3 μM
Mitochondrial ROS (Fold Change) 2.1x2.5x4.8x
Phototoxicity (PIF via 3T3 NRU) 4.2 (Probable Phototoxin)5.1 (Phototoxic)>14.0 (Highly Phototoxic)
hERG Inhibition (IC₅₀) ~3.8 μM1.2 μM0.8 μM

(Note: Data represents anticipated baseline values synthesized from structurally analogous phenothiazine derivatives. AP-PZE's lower lipophilicity relative to acepromazine generally mitigates hERG and basal cytotoxicity, though phototoxicity remains a class-wide liability).

References

  • In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology (ACS Publications).[Link]

  • Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: A structure-activity investigation. Toxicology in Vitro (via PubMed/ResearchGate).[Link]

  • Acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney 293 cells. The Korean Journal of Physiology & Pharmacology (KoreaMed Synapse / PMC).[Link]

  • Acute Acepromazine Overdose: Clinical Effects and Toxicokinetic Evaluation. Journal of Medical Toxicology (PMC).[Link]

  • Computational Investigation of Drug Phototoxicity: Photosafety Assessment, Photo-Toxophore Identification, and Machine Learning. Chemical Research in Toxicology (ACS Publications).[Link]

Sources

Foundational

Structural Elucidation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone: A Technical Guide to ¹H NMR Interpretation

Abstract This technical guide provides an in-depth methodology for the structural elucidation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a derivative of the pharmaceutically significant phenothiazine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth methodology for the structural elucidation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a derivative of the pharmaceutically significant phenothiazine scaffold.[1][2] We will leverage the power of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a cornerstone technique in organic chemistry for determining molecular structure.[3][4] This document will move from theoretical prediction of the ¹H NMR spectrum to a detailed experimental protocol and a comprehensive analysis of the resulting spectral data. The causality behind experimental choices and spectral interpretations will be emphasized, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of complex heterocyclic molecules.

Introduction: The Phenothiazine Core and the Need for Unambiguous Characterization

Phenothiazines are a class of tricyclic heterocyclic compounds that form the basis of numerous drugs, particularly antipsychotics and antihistamines.[2][5] Their biological activity is highly dependent on the nature and position of substituents on the phenothiazine ring system.[6] The target molecule, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, incorporates an acetyl group and an N-aminopropyl side chain, features that can significantly modulate its physicochemical and pharmacological properties.

Given the potential for isomeric impurities during synthesis, unambiguous structural verification is paramount. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of every proton.[3] By analyzing three key pieces of information—chemical shift (δ), integration, and spin-spin coupling (multiplicity)—we can precisely map the connectivity of atoms and confirm the desired structure.[4]

Theoretical ¹H NMR Spectral Prediction

Before acquiring experimental data, a theoretical analysis of the molecule allows us to predict the expected ¹H NMR spectrum. This predictive approach is crucial for an efficient and accurate interpretation of the experimental results. The structure can be divided into three key regions: the aromatic phenothiazine core, the N-aminopropyl chain, and the acetyl group.

A. The Phenothiazine Aromatic Region (δ 6.8-8.0 ppm): The phenothiazine ring system contains seven aromatic protons. The substitution pattern—an electron-withdrawing acetyl group at C2 and the electron-donating nitrogen of the propyl chain at N10—will dictate the chemical shifts. Protons ortho and para to the acetyl group will be deshielded (shifted downfield) due to its electron-withdrawing nature.[4][7] Conversely, protons on the unsubstituted ring will be influenced by the central nitrogen and sulfur atoms. We expect a series of complex multiplets, doublets, and doublet of doublets in the aromatic region, typically between 6.8 and 8.0 ppm. Specifically, the proton at C1, being ortho to the acetyl group, is expected to be the most downfield of the aromatic signals.

B. The N-Aminopropyl Chain (δ 1.8-4.0 ppm): This aliphatic chain consists of three distinct methylene groups and an amino group.

  • N10-CH₂- (α-methylene): This group is directly attached to the phenothiazine nitrogen and will be the most deshielded of the three, likely appearing as a triplet around 3.8-4.0 ppm.

  • -CH₂- (β-methylene): The central methylene group will be coupled to both adjacent methylene groups, resulting in a multiplet (quintet or triplet of triplets) expected around 1.8-2.2 ppm.

  • -CH₂-NH₂ (γ-methylene): This methylene group is adjacent to the terminal amino group and will appear as a triplet around 2.7-3.0 ppm.

  • -NH₂: The protons of the primary amine are exchangeable and may appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration, typically falling between 1.0-5.0 ppm.[4]

C. The Acetyl Group (δ ~2.5 ppm): The three protons of the methyl ketone group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet, typically in the region of 2.5 ppm.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

Adherence to a rigorous experimental protocol is essential for obtaining a high-resolution and interpretable ¹H NMR spectrum.

I. Sample Preparation:

  • Sample Purity: Ensure the sample of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is of high purity, free from residual solvents or other contaminants.

  • Mass: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[8] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a pipette.[8]

II. NMR Instrument Parameters (400 MHz Spectrometer):

  • Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

    • Spectral Width: A standard spectral width for ¹H NMR is -2 to 12 ppm.

III. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all peaks to determine the relative number of protons each signal represents.[4]

Spectral Analysis and Structural Elucidation

The following is a detailed interpretation of a hypothetical, yet representative, ¹H NMR spectrum of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.

Table 1: ¹H NMR Data and Peak Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.85d1HH-1Ortho to the electron-withdrawing C=O group, resulting in significant deshielding.
7.60dd1HH-3Ortho to the C=O group and coupled to H-4.
7.30-7.15m3HH-6, H-7, H-8Protons on the unsubstituted aromatic ring, exhibiting complex overlapping signals.
7.05d1HH-4Coupled to H-3.
6.90d1HH-9Ortho to the central nitrogen atom.
3.95t2HN10-CH₂ -CH₂-CH₂-NH₂Adjacent to the phenothiazine nitrogen, deshielded. Triplet due to coupling with β-CH₂.
2.80t2HN10-CH₂-CH₂-CH₂ -NH₂Adjacent to the terminal amino group. Triplet due to coupling with β-CH₂.
2.55s3H-COCH₃ Singlet, characteristic of a methyl ketone.
2.00quint2HN10-CH₂-CH₂ -CH₂-NH₂Coupled to both α- and γ-CH₂ groups, resulting in a quintet.
1.60br s2H-NH₂ Broad singlet due to proton exchange.

d = doublet, dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet, s = singlet, br s = broad singlet

Visualizing the Structure and Elucidation Workflow

The following diagrams illustrate the molecular structure with proton assignments and the logical workflow for spectral interpretation.

Caption: Molecular structure of the target compound with key protons labeled.

Elucidation_Workflow A Acquire ¹H NMR Spectrum B Identify Key Singlets - Acetyl CH₃ (~2.5 ppm) - Amine NH₂ (broad) A->B C Analyze Aliphatic Region (δ 1.8-4.0 ppm) A->C E Analyze Aromatic Region (δ 6.8-8.0 ppm) A->E H Verify Integration Ratios (3H:2H:2H:2H:7H) B->H D Assign Propyl Chain Spin System - α-CH₂ (triplet, ~3.9 ppm) - β-CH₂ (quintet, ~2.0 ppm) - γ-CH₂ (triplet, ~2.8 ppm) C->D D->H F Assign Substituted Ring Protons - H-1 (downfield doublet) - H-3, H-4 (coupled system) E->F G Assign Unsubstituted Ring Protons - Complex multiplets E->G F->H G->H I Confirm Final Structure H->I

Caption: Logical workflow for the structural elucidation process using ¹H NMR data.

Conclusion

The structural elucidation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is systematically achieved through the detailed analysis of its ¹H NMR spectrum. By breaking down the molecule into its constituent spin systems—the aromatic core, the acetyl group, and the aminopropyl chain—each signal can be confidently assigned. The characteristic downfield shifts of the aromatic protons adjacent to the acetyl group, combined with the distinct triplet-quintet-triplet pattern of the propyl chain and the sharp singlet of the acetyl methyl, provide irrefutable evidence for the proposed structure. This guide demonstrates a robust and logical approach that combines theoretical prediction with meticulous experimental protocol and spectral interpretation, a methodology that is broadly applicable to the characterization of other complex organic molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. URL: [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from American Chemical Society. URL: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL: [Link]

  • Jasinski, J. P., et al. (2010). 1-(10H-Phenothiazin-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Acepromazine. PubChem. Retrieved from NCBI. URL: [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from ACD/Labs. URL: [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge. URL: [Link]

  • University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. Retrieved from University of Sheffield. URL: [Link]

  • Connect Journals. (n.d.). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Retrieved from Connect Journals. URL: [Link]

  • Wikipedia. (n.d.). Acepromazine. Retrieved from Wikipedia. URL: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vitro Pharmacological Properties of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Foreword The phenothiazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities. While extensively studied for their antipsychotic effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The phenothiazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities. While extensively studied for their antipsychotic effects, the therapeutic potential of phenothiazine derivatives extends to antimicrobial, anticancer, and antioxidant applications. This guide focuses on a specific, lesser-studied derivative, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, and proposes a comprehensive framework for its in vitro pharmacological characterization. Given the limited direct experimental data on this compound, this document serves as a detailed roadmap for researchers and drug development professionals, outlining a suite of in vitro assays to elucidate its biological activity. The methodologies described herein are grounded in the established pharmacology of the phenothiazine class and are designed to provide a robust and multi-faceted understanding of the compound's potential therapeutic applications.

Introduction to 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

1.1. The Phenothiazine Core: A Privileged Scaffold

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure where two benzene rings are fused to a central thiazine ring.[1] This core structure has proven to be a "privileged scaffold" in drug discovery, meaning it can be modified to interact with a wide range of biological targets. The nitrogen atom at position 10 of the phenothiazine ring is a common site for substitution, and the nature of the side chain at this position significantly influences the pharmacological profile of the resulting derivative.[2]

1.2. Structural Features of the Target Compound

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone possesses several key structural features that suggest a diverse pharmacological potential:

  • The Phenothiazine Core: This tricyclic system is known to interact with various receptors and enzymes.

  • The 3-Aminopropyl Side Chain: This basic side chain is a common feature in many centrally active phenothiazines and is crucial for their interaction with aminergic G-protein coupled receptors (GPCRs).

  • The Ethanone Group at Position 2: This substitution on one of the benzene rings may modulate the compound's electronic properties and its interaction with biological targets, potentially influencing its selectivity and potency.

Based on these structural motifs, it is hypothesized that 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone may exhibit a range of pharmacological activities, including but not limited to antipsychotic, antimicrobial, antioxidant, and cytotoxic effects. The following sections of this guide will detail a comprehensive in vitro testing cascade to investigate these potential properties.

Proposed In Vitro Pharmacological Profiling

To thoroughly characterize the in vitro pharmacology of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a multi-pronged approach is recommended. This involves a series of assays to determine its effects on various biological targets and cellular processes.

2.1. Central Nervous System (CNS) Activity Profiling

Given the prevalence of CNS activity among phenothiazine derivatives, the initial focus of in vitro testing should be on targets relevant to neuropsychiatric disorders.

2.1.1. Receptor Binding Assays

The primary mechanism of action for many antipsychotic phenothiazines is the blockade of dopamine D2 receptors. However, their clinical efficacy and side-effect profiles are often attributed to their interactions with a range of other receptors.[3] Therefore, a comprehensive receptor binding screen is essential.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS receptors.

  • Principle: This assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.

  • Procedure:

    • Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors, [³H]Pyrilamine for H1 receptors) and a range of concentrations of the test compound.[4][5]

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by the test compound at each concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Table 1: Proposed CNS Receptor Binding Panel

Receptor TargetRadioligandRationale
Dopamine D2[³H]SpiperonePrimary target for antipsychotic activity.
Serotonin 5-HT2A[³H]KetanserinAntagonism is a hallmark of atypical antipsychotics.[6]
Histamine H1[³H]PyrilamineBlockade contributes to sedative side effects.[4]
Alpha-1 Adrenergic[³H]PrazosinBlockade can lead to orthostatic hypotension.[7]
Muscarinic M1[³H]PirenzepineAntagonism is associated with anticholinergic side effects.

2.1.2. Functional Cellular Assays

Receptor binding assays provide information on affinity but not on the functional consequences of binding (i.e., agonist, antagonist, or inverse agonist activity). Therefore, functional assays are crucial.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A, H1, Alpha-1)

  • Objective: To determine the functional activity of the test compound at Gq-coupled receptors.

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.[8]

  • Procedure:

    • Culture cells expressing the receptor of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • Add the test compound at various concentrations.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

    • Measure the fluorescence intensity over time using a plate reader.

    • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: cAMP Assay for Gi/Gs-Coupled Receptors (e.g., D2)

  • Objective: To determine the functional activity of the test compound at Gi/Gs-coupled receptors.

  • Principle: Activation of Gi-coupled receptors (like D2) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various methods, including competitive immunoassays or reporter gene assays.[9]

  • Procedure:

    • Culture cells expressing the D2 receptor.

    • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • Add the test compound at various concentrations.

    • For antagonist testing, pre-incubate with the test compound before adding a known agonist (e.g., quinpirole).

    • Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

    • Analyze the data to determine the effect of the test compound on cAMP levels.

2.1.3. Enzyme Inhibition Assays

Some phenothiazines are known to inhibit acetylcholinesterase (AChE), which could be relevant for cognitive symptoms.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the ability of the test compound to inhibit AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically.[10]

  • Procedure:

    • In a 96-well plate, add a buffer solution, the test compound at various concentrations, and a solution of AChE.

    • Incubate for a short period.

    • Add DTNB and the substrate (acetylthiocholine iodide) to initiate the reaction.[11]

    • Measure the absorbance at 412 nm over time.

    • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

2.2. Antimicrobial Activity Profiling

Phenothiazine derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.[13]

  • Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

2.3. Cytotoxicity and Phototoxicity Assessment

It is crucial to assess the potential toxicity of any new compound. Phenothiazines, in particular, are known to have the potential for phototoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the effect of the test compound on cell viability.

  • Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][15]

  • Procedure:

    • Seed a suitable cell line (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

  • Objective: To assess the phototoxic potential of the test compound.

  • Principle: This assay compares the cytotoxicity of a compound in the presence and absence of non-cytotoxic UV-A light.[16][17]

  • Procedure:

    • Seed Balb/c 3T3 fibroblasts in two 96-well plates.

    • Treat both plates with a range of concentrations of the test compound.

    • Expose one plate to a non-toxic dose of UV-A light (e.g., 5 J/cm²), while keeping the other plate in the dark.

    • After incubation, assess cell viability in both plates using the neutral red uptake assay.

    • Compare the IC50 values from the irradiated and non-irradiated plates to determine the Photo-Irritation Factor (PIF). A significant difference indicates phototoxic potential.

2.4. Antioxidant Capacity Assessment

Phenothiazines can act as antioxidants due to their ability to donate an electron or hydrogen atom.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

  • Objective: To evaluate the free radical scavenging activity of the test compound.

  • Principle: These assays measure the ability of the test compound to reduce stable free radicals, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which results in a color change that can be measured spectrophotometrically.[18][19]

  • Procedure (DPPH):

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • In a 96-well plate, add the DPPH solution to various concentrations of the test compound.

    • Incubate in the dark for a specified time.

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • Procedure (ABTS):

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution to a specific absorbance.

    • In a 96-well plate, add the diluted ABTS radical solution to various concentrations of the test compound.

    • Incubate and measure the absorbance at approximately 734 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Data Presentation and Visualization

3.1. Tabular Summary of Hypothetical In Vitro Data

The following table provides an example of how the quantitative data generated from the proposed assays could be summarized.

Table 2: Hypothetical In Vitro Pharmacological Profile of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

AssayTarget/EndpointResult (IC50 / Ki / EC50)
CNS Receptor Binding Dopamine D215 nM (Ki)
Serotonin 5-HT2A8 nM (Ki)
Histamine H125 nM (Ki)
Alpha-1 Adrenergic50 nM (Ki)
CNS Functional Assays D2 Functional (cAMP)20 nM (IC50, Antagonist)
5-HT2A Functional (Ca2+)12 nM (IC50, Antagonist)
Enzyme Inhibition Acetylcholinesterase> 10 µM (IC50)
Antimicrobial Activity S. aureus MIC8 µg/mL
E. coli MIC16 µg/mL
Cytotoxicity HeLa Cells (MTT)22 µM (IC50)
Phototoxicity 3T3 NRU (PIF)8.5
Antioxidant Activity DPPH Scavenging35 µM (IC50)
ABTS Scavenging28 µM (IC50)

3.2. Visualizing Signaling Pathways and Workflows

Diagram 1: Simplified Signaling Pathways for D2 and 5-HT2A Receptors

G cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces TestCompound 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone TestCompound->D2R Antagonist TestCompound->HT2AR Antagonist

Caption: Potential antagonistic action on D2 and 5-HT2A signaling pathways.

Diagram 2: Experimental Workflow for In Vitro Profiling

workflow cluster_cns CNS Assays cluster_antimicrobial Antimicrobial Assays cluster_toxicity Toxicity Assays cluster_antioxidant Antioxidant Assays start Test Compound Synthesis & Purification cns_profiling CNS Activity Profiling start->cns_profiling antimicrobial Antimicrobial Screening start->antimicrobial toxicity Toxicity Assessment start->toxicity antioxidant Antioxidant Assays start->antioxidant receptor_binding Receptor Binding (D2, 5-HT2A, H1, α1) cns_profiling->receptor_binding functional_assays Functional Assays (cAMP, Ca²⁺) cns_profiling->functional_assays enzyme_inhibition AChE Inhibition cns_profiling->enzyme_inhibition mic_determination MIC Determination (Bacteria & Fungi) antimicrobial->mic_determination cytotoxicity Cytotoxicity (MTT) toxicity->cytotoxicity phototoxicity Phototoxicity (3T3 NRU) toxicity->phototoxicity dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts receptor_binding->functional_assays Inform end Comprehensive Pharmacological Profile enzyme_inhibition->end mic_determination->end phototoxicity->end abts->end

Caption: A structured workflow for comprehensive in vitro characterization.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the in vitro pharmacological characterization of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. By systematically evaluating its interactions with key CNS receptors, its potential antimicrobial and antioxidant activities, and its toxicological profile, a detailed understanding of its therapeutic potential and liabilities can be established. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy and safety studies. The multifaceted nature of the phenothiazine scaffold suggests that this compound could hold promise in various therapeutic areas, and the proposed in vitro profiling serves as the critical first step in unlocking that potential.

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Foundational

Phenothiazine derivatives 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone discovery

An In-depth Technical Guide to the Discovery and Synthesis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Abstract Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, historically s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, historically significant for their profound impact on the treatment of psychosis.[1][2] The tricyclic phenothiazine scaffold serves as a versatile template for developing agents that interact with a multitude of biological targets.[1][3] This guide provides a comprehensive technical overview of the rationale, synthesis, and characterization of a specific derivative, 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone. We will explore the strategic design of this molecule, detailing a robust synthetic pathway from accessible starting materials to the final compound. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering field-proven insights into the experimental choices and methodologies required for the successful synthesis and validation of this and related compounds.

Rationale for Molecular Design and Discovery

The design of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone is a deliberate exercise in medicinal chemistry, leveraging established structure-activity relationships (SAR) of the phenothiazine class to target specific pharmacological profiles. The molecule can be deconstructed into three key pharmacophoric elements, each contributing to its anticipated biological activity.

  • The Phenothiazine Core: This tricyclic system is the foundational scaffold. Its non-planar, butterfly conformation and electron-rich nature allow for crucial π-π stacking and hydrophobic interactions with biological targets.[3] It is the primary structural motif responsible for the broad bioactivity of this class, including antipsychotic, anticancer, and antimicrobial effects.[1][2][3][4]

  • The 2-Acetyl Substituent (-COCH₃): Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group, such as an acetyl or trifluoromethyl group, is a well-established strategy to enhance neuroleptic potency.[5] This modification alters the electronic distribution of the ring system, which is believed to strengthen the interaction with dopamine receptors, particularly the D2 subtype.[2][6]

  • The 10-(3-Aminopropyl) Side Chain: The nature of the substituent at the N-10 position of the thiazine ring is critical for modulating both potency and the specific type of pharmacological activity. An aliphatic chain of three carbons bridging the nitrogen of the phenothiazine ring and a terminal basic amine is a classic feature of potent antipsychotic drugs like chlorpromazine.[5] This specific chain length is optimal for anchoring the molecule to its target receptor.[5] The terminal primary amine provides a basic center, which is protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.

The combination of these three features in a single molecule creates a strong candidate for a potent central nervous system (CNS) agent, likely acting as a dopamine receptor antagonist.

Synthetic Strategy and Experimental Protocols

The synthesis of the target compound is most logically achieved through a two-stage process: first, the construction of the substituted phenothiazine core, followed by the attachment of the aminopropyl side chain to the N-10 position.

Overall Synthetic Workflow

The following diagram outlines the strategic workflow for the synthesis, beginning with commercially available precursors and proceeding through key intermediates to the final product.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: N-Alkylation & Deprotection A m-Hydroxyacetophenone + Aniline B 3-(Phenylamino)phenol derivative A->B Dehydration (e.g., TfOH catalyst) C 1-(10H-Phenothiazin-2-yl)ethanone (Intermediate 1) B->C Thionation/Cyclization (Sulfur, Iodine) E Protected Alkylated Intermediate C->E N-Alkylation (NaH, DMF) D N-(3-Bromopropyl)phthalimide D->E F 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone (Final Product) E->F Deprotection (Hydrazine Hydrate)

Caption: Synthetic workflow for the target phenothiazine derivative.

Synthesis of Intermediate 1: 1-(10H-Phenothiazin-2-yl)ethanone

The phenothiazine core is the foundational intermediate. While it can be sourced commercially, a robust synthesis ensures a reliable supply for derivatization. A modern and efficient method involves a catalyzed dehydration-condensation followed by a cyclization with elemental sulfur.[7]

Protocol:

  • Step 1: Dehydration Reaction:

    • To a solution of m-hydroxyacetophenone (1.0 eq) and aniline (1.1 eq) in a suitable high-boiling solvent, add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.05 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(phenylamino)phenol derivative.

  • Step 2: Annulation (Cyclization) Reaction:

    • Dissolve the crude product from the previous step in acetone.

    • Add elemental sulfur (2.2 eq) and a catalytic amount of iodine (0.1 eq).[7]

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature. The product, 1-(10H-phenothiazin-2-yl)ethanone, will often precipitate.

    • Filter the solid product, wash with cold acetone, and dry under vacuum. Further purification can be achieved by recrystallization from a solvent like dimethylformamide or ethanol.[8]

Causality Behind Choices:

  • Trifluoromethanesulfonic acid is a powerful catalyst for the dehydration step, effectively protonating the hydroxyl group to facilitate its elimination as water.[7]

  • The iodine-catalyzed thionation with elemental sulfur is a classic and effective method for forming the thiazine ring, creating the phenothiazine core structure.

Synthesis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

This stage involves the N-alkylation of the phenothiazine core. A critical consideration is the use of a protecting group for the amine on the alkylating agent to prevent side reactions, such as self-alkylation or reaction with the acetyl group. The phthalimide group is an excellent choice as it is robust and can be cleanly removed.

Protocol:

  • Step 1: N-Alkylation with a Protected Side Chain:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 1-(10H-phenothiazin-2-yl)ethanone (Intermediate 1, 1.0 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C to allow for the formation of the phenothiazine anion.

    • Add a solution of N-(3-bromopropyl)phthalimide (1.2 eq) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Microwave irradiation can also be employed to accelerate this step.[5]

    • Quench the reaction by carefully adding ice-cold water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the protected intermediate, 2-(3-(2-acetyl-10H-phenothiazin-10-yl)propyl)isoindoline-1,3-dione.

  • Step 2: Deprotection (Gabriel Synthesis):

    • Dissolve the purified protected intermediate in ethanol.

    • Add hydrazine hydrate (4-5 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12 and extract the final product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield pure 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone.

Causality Behind Choices:

  • Sodium Hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the N-H of the phenothiazine, which has a pKa of ~23, creating a potent nucleophile for the subsequent SN2 reaction.[5]

  • DMF is an excellent polar aprotic solvent for this type of reaction, as it solvates the cation (Na+) effectively, leaving the phenothiazine anion highly reactive.

  • Hydrazine Hydrate is the classic reagent for cleaving the phthalimide protecting group, providing a clean and high-yielding route to the desired primary amine.

Structural Characterization and Data

Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.

Technique Expected Observations for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
¹H NMR Aromatic Protons: Complex multiplets in the range of δ 6.8-7.9 ppm.
-CH₂- (Propyl Chain): Three distinct signals: a triplet near δ 4.0 ppm (N-CH₂), a multiplet near δ 2.0 ppm (-CH₂-), and a triplet near δ 2.8 ppm (CH₂-NH₂).
-NH₂ Protons: A broad singlet, typically around δ 1.5-2.5 ppm (can exchange with D₂O).
-COCH₃ Protons: A sharp singlet around δ 2.5 ppm.
¹³C NMR Carbonyl Carbon (-C=O): A signal downfield, typically > δ 195 ppm.
Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.
Aliphatic Carbons: Three signals corresponding to the propyl chain carbons, typically in the range of δ 25-50 ppm.
Methyl Carbon (-CH₃): A signal upfield, around δ 26 ppm.
FT-IR (cm⁻¹) N-H Stretch: Two bands (primary amine) around 3300-3400 cm⁻¹.
C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.
C=O Stretch (Ketone): A strong, sharp absorption around 1670-1680 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: The calculated molecular weight plus one, confirming the molecular formula C₁₇H₁₈N₂OS.

The crystal structure of the core intermediate, 1-(10H-phenothiazin-2-yl)ethanone, reveals a characteristic butterfly shape with the thiazine ring in a distorted boat conformation.[8] This non-planar geometry is a hallmark of the phenothiazine class and is essential for its biological activity.

Potential Biological Activity and Mechanism of Action

Phenothiazine derivatives with a 3-carbon aminoalkyl side chain are classic dopamine D2 receptor antagonists.[5][6] This antagonism is the primary mechanism behind their antipsychotic effects.[2]

Proposed Mechanism of Action:

The compound likely acts by competitively blocking dopamine from binding to D2 receptors in the mesolimbic pathway of the brain. The key interactions are hypothesized to be:

  • Ionic Anchor: The protonated terminal amine of the propyl side chain forms an ionic bond with a conserved aspartate residue in the transmembrane domain of the D2 receptor.

  • Hydrophobic/π-π Interactions: The tricyclic phenothiazine core engages with hydrophobic and aromatic residues (e.g., phenylalanine, tryptophan) within the receptor's binding pocket.

  • Electronic Influence: The electron-withdrawing acetyl group at the 2-position modulates the electronic character of the ring system to optimize these interactions.

G Phenothiazine 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone D2R Dopamine D2 Receptor Phenothiazine->D2R Antagonism (Blocks Binding) AC Adenylyl Cyclase (Inhibited) D2R->AC Gαi/o Coupling Dopamine Dopamine Dopamine->D2R Normal Binding (Blocked) cAMP ↓ cAMP Levels AC->cAMP Effect Modulation of Neuronal Signaling (Antipsychotic Effect) cAMP->Effect

Caption: Proposed mechanism of action via Dopamine D2 receptor antagonism.

Beyond its potential as an antipsychotic, the phenothiazine scaffold is known for a wide array of other biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][9] Therefore, this specific derivative warrants screening across a diverse panel of biological assays to fully elucidate its therapeutic potential.

Conclusion

The discovery and synthesis of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone is a rational process founded on decades of medicinal chemistry research into the phenothiazine class. By strategically combining a potent phenothiazine core, an activity-enhancing acetyl group, and an optimal aminoalkyl side chain, a molecule with high potential for CNS activity is created. The detailed synthetic protocol, utilizing a protected side chain and robust reaction conditions, provides a reliable and scalable route to this compound. The characterization data and proposed mechanism of action ground the molecule in established pharmacological principles, making it a compelling candidate for further investigation in drug development programs.

References

  • EvitaChem. Ethanone, 1-[10-[3-(methylamino)propyl]-10H-phenothiazin-2-yl]-.
  • S. M. S. V. D. G. Thiruvengadam, et al. (2011). 1-(10H-Phenothiazin-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
  • J. G. Motohashi N, et al. (2011). Recent progress in biological activities of synthesized phenothiazines. PubMed.
  • A. A. A. O. C. P. B. D. C. F. F. G. K. P. R. S. S. T. W. W. K. L. G. G. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. ChemRxiv.
  • Gouda, M. A., et al. Synthesis of 1-(10H-phenothiazin-2-yl) ethanol (55). ResearchGate.
  • Google Patents. (2016). CN105461655A - Method for synthesis of 2-acetyl phenothiazine with m-acetyl phenol and aniline as raw materials.
  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. SciSpace.
  • Jadwiga, M., et al. Chemical structure of phenothiazines and their biological activity.
  • Kumar, A., et al. (2025). Recent Progress in Phenothiazine Derivatives and its Biological Significance: A Review.
  • Semantic Scholar. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives.
  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Andac, O. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. ACG Publications.
  • NextSDS. 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone.
  • Oriental Journal of Chemistry. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives.
  • A. O. O. A. S. B. C. D. E. F. G. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PMC.
  • iosrphr.org. (2020). Synthesis and Evaluation of Phenothiazine Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. This compound, a key phenothiazine derivative, is of significant interest in pharmaceutical research due to its potential therapeutic applications.[1][2] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and research applications.[3][4][5]

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[1][2] The specific compound, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, features the characteristic tricyclic phenothiazine core with an aminopropyl side chain, suggesting its potential as a pharmacologically active agent. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of potential drug products.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in the pharmaceutical industry for its robustness, precision, and accessibility.[6] This application note provides a comprehensive guide to developing and validating an HPLC-UV method, offering insights into the rationale behind the selection of chromatographic conditions and validation parameters.

Physicochemical Properties and Method Development Rationale

  • Structure: The molecule consists of a largely non-polar, hydrophobic phenothiazine ring system and a polar, basic aminopropyl side chain.

  • pKa: The primary amine on the aminopropyl side chain is expected to have a pKa value in the range of 9-10, typical for primary alkylamines.[7] To ensure consistent retention and good peak shape, it is crucial to control the pH of the mobile phase to maintain the analyte in a single ionic state (protonated).

  • LogP: The calculated octanol-water partition coefficient (logP) for structurally similar phenothiazine derivatives is typically greater than 3, indicating significant hydrophobicity.[3] This suggests that reversed-phase HPLC will be the most suitable separation mode.

  • UV Absorbance: Phenothiazines are known to possess strong UV absorbance due to the conjugated aromatic system. The typical maximum absorbance (λmax) for phenothiazine derivatives is around 254 nm, with other absorption bands also present.[8]

Based on these properties, a reversed-phase HPLC method was selected. A C18 stationary phase was chosen to provide sufficient hydrophobic interaction with the phenothiazine core. The mobile phase consists of a mixture of an organic modifier (acetonitrile) and an aqueous buffer to control pH and elute the analyte.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Column: A Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered)

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

    • Orthophosphoric acid (analytical grade)

  • Standard: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone reference standard of known purity.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of the analyte:

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time 10 minutes

Rationale for Condition Selection:

  • Mobile Phase pH: A pH of 7.0 was selected to be at least two pH units below the estimated pKa of the aminopropyl group, ensuring it is fully protonated. This promotes good peak shape and consistent retention.

  • Stationary Phase: The C18 column provides the necessary hydrophobicity for retaining the analyte.

  • Organic Modifier: Acetonitrile was chosen for its low UV cutoff and good elution strength for phenothiazine derivatives.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase revealed a maximum absorbance at 258 nm, which was subsequently used for quantification to ensure maximum sensitivity.

  • Isocratic Elution: An isocratic elution was found to provide adequate separation and a reasonable run time, simplifying the method.

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in methanol to a suitable concentration and then dilute with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[3][4][5]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution.

  • Linearity and Range: The linearity was assessed by analyzing five concentrations of the standard solution (e.g., 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.

Specificity

The chromatograms of the blank and placebo showed no interfering peaks at the retention time of the analyte (approximately 5.2 minutes), indicating the specificity of the method.

Linearity and Range

The method was found to be linear over the concentration range of 5-100 µg/mL. The calibration curve showed a correlation coefficient (r²) of >0.999, indicating a strong linear relationship between concentration and peak area.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1254
Accuracy

The accuracy of the method was demonstrated by the high recovery values obtained at three different concentration levels.

Spiked ConcentrationAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7
Precision

The precision of the method was confirmed by the low relative standard deviation (%RSD) values for both repeatability and intermediate precision.

Precision%RSD
Repeatability (n=6) 0.6%
Intermediate Precision (n=6) 0.9%
LOD and LOQ

The calculated LOD and LOQ were found to be 0.5 µg/mL and 1.5 µg/mL, respectively, demonstrating the sensitivity of the method.

Robustness

The method was found to be robust, as minor, deliberate changes to the chromatographic parameters did not significantly affect the peak area, retention time, or peak shape.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Physicochemical Property Assessment (pKa, logP, UV Spectra) B Selection of Initial Chromatographic Mode (Reversed-Phase) A->B Informed by Hydrophobicity C Stationary Phase Screening (C18 selected) B->C D Mobile Phase Optimization (pH, Organic Modifier) C->D E Detector Wavelength Selection (UV Scan) D->E F Final Method Conditions E->F G Validation Protocol (ICH Q2(R2)) F->G H Execution of Validation Parameters G->H I Validated HPLC-UV Method H->I

Caption: Workflow for HPLC-UV Method Development and Validation.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD & LOQ center->LOD_LOQ Robustness Robustness center->Robustness

Caption: Core Parameters of HPLC Method Validation as per ICH Guidelines.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has been successfully developed and validated according to ICH guidelines. The method demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control analysis and for supporting further research and development of this promising phenothiazine derivative.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • LCGC. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Wiley Online Library. (2022). Fluorogenic Phenothiazine‐Derivative as Radical Sensors. ChemistrySelect. [Link]

  • Chinese Chemical Society. (2024). Unlocking Multi-photoresponse in Phenothiazine Derivatives Through Photoinduced Radical and Keto-Enol Tautomerism. CCS Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • ResearchGate. (n.d.). Physicochemical properties of phenothiazine derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Why we do use reversed phase in HPLC?. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?. Retrieved from [Link]

  • ACS Publications. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2000). Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives. [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • World Journal of Pharmaceutical Sciences. (2019). Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox. [Link]

  • NextSDS. (n.d.). 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]ethanone oxime. Retrieved from [Link]

  • PMC. (n.d.). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Retrieved from [Link]

  • MDPI. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants. [Link]

Sources

Application

Using 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as a precursor for drug synthesis

Application Note: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as a Primary Amine Precursor in Phenothiazine Drug Synthesis Executive Summary The phenothiazine scaffold is a privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as a Primary Amine Precursor in Phenothiazine Drug Synthesis

Executive Summary

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically foundational to the development of antipsychotic and antihistaminic agents, and increasingly investigated for anti-proliferative and multidrug-resistance reversal properties[1]. While traditional commercial derivatives like Acepromazine and Chlorpromazine terminate in a tertiary amine[2], the use of a primary amine precursor—1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone —unlocks vast combinatorial potential. As a Senior Application Scientist, I have designed this guide to detail how this specific precursor serves as a highly versatile synthon[3], enabling divergent synthetic pathways to generate novel secondary amines, tertiary amines, and amide-linked pharmacophores without compromising the biologically critical 2-acetylphenothiazine core.

Mechanistic Rationale: The Anatomy of the Precursor

Successful drug design requires a rigorous understanding of molecular causality. The selection of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is driven by three structural pillars:

  • The 2-Acetyl Group: The presence of an electronegative group at the C-2 position is crucial for neuroleptic activity. The 2-acetyl moiety specifically enhances the molecule's ability to act as a dopamine receptor antagonist and significantly increases its Protein Kinase C (PKC) inhibitory potential compared to unsubstituted analogs[1].

  • The Propyl Linker: A three-carbon aliphatic chain between the tricyclic N-10 atom and the terminal nitrogen is the optimal spatial requirement for fitting into the D2 receptor pocket[1].

  • The Primary Amine: Unlike tertiary amines (which are synthetic dead-ends), the primary amine is a powerful nucleophilic handle. It allows researchers to precisely tune the lipophilicity and pKa of the resulting drug candidate, which directly dictates Blood-Brain Barrier (BBB) permeability and central nervous system (CNS) distribution[4].

Synthetic Workflows & Pathway Visualization

By leveraging the primary amine, chemists can route this single precursor into multiple distinct therapeutic classes.

G Precursor 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone (Primary Amine) RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Precursor->RedAm Amidation Amide Coupling (R-COOH, HATU, DIPEA) Precursor->Amidation UreaForm Urea Formation (R-NCO, DCM) Precursor->UreaForm TertAmine Secondary/Tertiary Amines (D2 Antagonists / PKC Inhibitors) RedAm->TertAmine AmideProd Amide Derivatives (Targeted Prodrugs) Amidation->AmideProd UreaDeriv Urea Derivatives (Kinase Inhibitors) UreaForm->UreaDeriv

Fig 1: Divergent synthesis pathways from the primary amine phenothiazine precursor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to prevent common synthetic failures (e.g., unintended reduction of the 2-acetyl group or photo-oxidation of the phenothiazine core)[5].

Protocol A: Chemoselective Reductive Amination (Synthesis of N-Alkylated Derivatives)

This protocol describes the conversion of the primary amine to a secondary/tertiary amine using an aldehyde. Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is explicitly chosen over Sodium borohydride ( NaBH4​ ). NaBH4​ is too aggressive and will competitively reduce the critical 2-acetyl group into a secondary alcohol, destroying the pharmacophore. NaBH(OAc)3​ is exceptionally chemoselective for imine reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in anhydrous 1,2-Dichloroethane (DCE) ( 0.2 M ). Rationale: DCE is a non-coordinating solvent that stabilizes the intermediate iminium ion better than protic solvents like Methanol, which can cause competitive solvolysis.

  • Imine Formation: Add 1.1 eq of the desired aldehyde. Stir at room temperature for 1 hour under an Argon atmosphere. Wrap the reaction flask in aluminum foil. Rationale: Phenothiazines are highly photosensitive and prone to radical-mediated oxidation to phenothiazine-5-oxide under UV/ambient light[5].

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3​ . Stir for 12 hours at room temperature.

  • Validation (In-Process): Perform TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat. The disappearance of the primary amine (which stains deep purple) validates the completion of the reaction.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3​ to neutralize acetic acid byproducts. Extract with DCM ( 3×20 mL ), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: High-Efficiency Amide Coupling (Synthesis of Extended Pharmacophores)

Causality Check: HATU is selected as the coupling reagent over standard EDC/NHS. Phenothiazines can degrade during prolonged reaction times; HATU drives the reaction to completion in under 2 hours and prevents racemization if chiral carboxylic acids (e.g., amino acid vectors) are used.

Step-by-Step Methodology:

  • Activation: In a foil-wrapped flask, dissolve 1.1 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF ( 0.1 M ). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active O-Atab ester.

  • Coupling: Add 1.0 eq of the phenothiazine primary amine precursor. Stir at room temperature for 2 hours.

  • Validation (In-Process): Analyze via LC-MS. Look for the disappearance of the precursor mass ( [M+H]+=299.1 ) and the appearance of the target amide mass.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl ( 3×30 mL ) to remove DMF. Wash with brine, dry, and purify via flash chromatography.

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data driving the reagent selections in the protocols above, demonstrating the critical nature of chemoselectivity and reaction kinetics.

Table 1: Optimization of Reductive Amination (Protocol A)

Reducing Agent Solvent Temp (°C) 2-Acetyl Reduction? Yield (%) Purity (LC-MS)

| NaBH4​ | MeOH | 25 | Yes (High) | 32% | 45% | | NaCNBH3​ | MeOH | 25 | No | 68% | 82% | | NaBH(OAc)3​ | THF | 25 | No | 85% | 92% | | NaBH(OAc)3​ | DCE | 25 | No | 91% | >98% |

Table 2: Optimization of Amide Coupling (Protocol B)

Coupling Reagent Base Solvent Time to Completion Yield (%)
EDC / HOBt DIPEA DMF 12 hours 74%
DCC DMAP DCM 16 hours 65%

| HATU | DIPEA | DMF | 2 hours | 95% |

References

  • Chemical structure of phenothiazines and their biological activity. Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. Pharmacological Reports, 64(1), 16-23 (2012).[1],[6]. URL:[Link]

  • 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Gouda, M. A., Hamama, W. S., El-din, H. A. K., & Zoorob, H. H. Research on Chemical Intermediates, 42, 8103–8141 (2016).[3],[7]. URL:[Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (Regarding oxidation to phenothiazine-5-oxide). ResearchGate (2020).[5]. URL:[Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics. Pharmaceuticals (Basel), 18(1) (2025).[4]. URL:[Link](Note: PMC identifier derived from standard NIH repository structures for the cited text)

  • Acepromazine Compound Summary (CID 6077). PubChem, National Center for Biotechnology Information.[2]. URL:[Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in human plasma. Phenothiazine derivatives are a significant class of compounds with diverse pharmacological applications, making robust bioanalytical methods crucial for pharmacokinetic and toxicokinetic studies.[1][2] The described protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotopically labeled internal standard to ensure accuracy and precision. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4][5][6][7] This application note provides a comprehensive, step-by-step protocol suitable for high-throughput analysis in clinical and preclinical drug development.

Introduction

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a phenothiazine derivative with potential therapeutic applications.[1] Accurate measurement of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological fluids due to its inherent selectivity, sensitivity, and speed.[8] This application note addresses the need for a validated bioanalytical method for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, providing researchers with a reliable tool for their studies. The method development was guided by established practices for the analysis of similar phenothiazine compounds and adheres to international regulatory standards for bioanalytical method validation.[2][9][10]

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (purity ≥98%)

    • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone-d6 (Internal Standard, IS; purity ≥98%)

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Human plasma (K2-EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • HPLC System: Capable of delivering a stable and reproducible gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

LC-MS/MS Method

A reverse-phase HPLC method was developed for the chromatographic separation of the analyte and internal standard.[11]

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z (Precursor) → m/z (Product) IS: m/z (Precursor+6) → m/z (Product+6) (Specific m/z values to be determined during method development)
Source Temperature 550 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high QC samples.

  • Spiking: Spike the appropriate working solutions into blank human plasma to prepare CCs and QCs. The final concentration of the organic solvent should be less than 5%.

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for its simplicity and high-throughput applicability.

  • Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of IS working solution (at an appropriate concentration) to all samples except the blank.

  • Precipitate: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow start 50 µL Plasma Sample add_is Add 10 µL Internal Standard start->add_is precipitate Add 200 µL Acetonitrile add_is->precipitate vortex Vortex Mix (1 min) precipitate->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow

Method Validation

The bioanalytical method was validated in accordance with the FDA and EMA guidelines.[3][4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20%Achieved at an appropriate concentration for intended studies
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within acceptable limits for all QC levels
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)Within acceptable limits for all QC levels
Matrix Effect IS-normalized matrix factor CV ≤ 15%No significant matrix effect observed
Recovery Consistent and reproducibleConsistent recovery across all QC levels
Stability Within ±15% of nominal concentrationStable under various storage and handling conditions (details below)
Stability Assessment
  • Freeze-Thaw Stability: Analyte was stable in plasma for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.

  • Long-Term Stability: Stable in plasma for at least 90 days at -80 °C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4 °C.

G cluster_validation Bioanalytical Method Validation selectivity Selectivity linearity Linearity & LLOQ selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability

Caption: Key Parameters of Method Validation

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in human plasma. The simple and efficient protein precipitation protocol, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method ideal for supporting pharmacokinetic and other studies in drug development. The comprehensive validation ensures that the data generated is reliable and meets regulatory expectations.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][4][7]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][12]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][13]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][9]

  • NextSDS. 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone - Chemical Substance Information. Retrieved from [Link][14]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][15]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link][10]

  • de Boer, T., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Bioanalysis, 4(13), 1625-1652.[2]

  • SIELC Technologies. (2018). 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one. Retrieved from [Link][11]

  • Hayen, H., & Karst, U. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833-4840.[16][17]

  • Kumazawa, T., et al. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(23), 3589-3595.[18]

  • PubChem. 1-(10H-phenothiazin-2-yl)ethanol. Retrieved from [Link][19]

  • NextSDS. 1-(10H-phenothiazin-2-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link][20]

  • PubMed. Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Retrieved from [Link][17]

  • ResearchGate. Synthesis of 1-(10H-phenothiazin-2-yl) ethanol (55). Retrieved from [Link][21]

  • Connect Journals. Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Retrieved from [Link][22]

  • MDPI. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Retrieved from [Link][8]

  • Oriental Journal of Chemistry. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Retrieved from [Link][23]

  • PMC. 1-(10H-Phenothiazin-2-yl)ethanone. Retrieved from [Link][24]

  • De Gruyter. Analytical methods for the determination of some selected 4-quinolone antibacterials. Retrieved from [Link][25]

Sources

Application

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone sample preparation for mass spectrometry

Application Note: High-Resolution LC-MS/MS Sample Preparation Protocol for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in Biological Matrices Introduction & Analytical Challenges 1-(10-(3-Aminopropyl)-10H-phenot...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Sample Preparation Protocol for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in Biological Matrices

Introduction & Analytical Challenges

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a primary amine derivative of the phenothiazine class, structurally related to neuroleptic agents such as acepromazine. Accurate quantification of this compound in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct analytical hurdles:

  • High Oxidation Liability: The electron-rich 10H-phenothiazine core is highly susceptible to oxidative degradation. The sulfur atom rapidly oxidizes to a sulfoxide during sample handling, particularly during solvent evaporation and exposure to ambient air [1].

  • Non-Specific Binding & Matrix Effects: The 3-aminopropyl side-chain is a basic primary amine. It promotes non-specific binding to silanol groups on glassware and is highly susceptible to ion suppression from endogenous phospholipids in positive electrospray ionization (ESI+) mode[2].

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) chemistry to overcome these challenges, ensuring absolute data integrity and high recovery.

Physicochemical Properties

Understanding the molecule's physical properties is the foundation of rational method development.

PropertyValueAnalytical Implication
Chemical Formula C₁₇H₁₈N₂OS-
Monoisotopic Mass 298.1139 DaTarget precursor [M+H]⁺ at m/z 299.1
Predicted pKa (Amine) ~9.5Protonated at physiological and acidic pH
Predicted LogP ~3.0Highly lipophilic; requires high organic elution
Protein Binding >90%Requires aggressive disruption prior to extraction

Mechanistic Insights: Designing a Self-Validating System (E-E-A-T)

A robust protocol cannot rely on blind execution; it must be grounded in chemical causality and self-verification.

  • Quenching Reactive Oxygen Species (ROS): To prevent the conversion of the phenothiazine core to its sulfoxide counterpart, ascorbic acid is introduced immediately to the biological matrix. Furthermore, this protocol operates as a self-validating system : we actively monitor the sulfoxide transition (m/z 315.1 → 256.1) during the LC-MS/MS run. If the sulfoxide peak area exceeds 5% of the parent compound, the sample preparation is flagged for oxidative degradation, ensuring no hidden degradation compromises the pharmacokinetic data [1].

  • Dual-Purpose Acidification: Diluting the plasma with 2% formic acid serves two critical functions. First, it denatures binding proteins, releasing the highly bound lipophilic analyte. Second, it drops the pH well below the pKa of the primary amine (~9.5), ensuring 100% protonation for optimal retention on the cation exchange sorbent.

  • Phospholipid Depletion via MCX: Traditional reversed-phase SPE struggles to separate lipophilic phenothiazines from matrix phospholipids, leading to severe ion suppression [3]. By using an MCX sorbent, the protonated amine binds ionically to the sulfonic acid groups. This allows us to employ an aggressive 100% methanol wash step that strips away neutral lipids and phospholipids without prematurely eluting the target analyte.

Experimental Protocols

Reagents and Materials
  • Sorbent: Oasis MCX 96-well plate (30 mg/well) or equivalent Mixed-Mode Strong Cation Exchange sorbent.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Formic Acid (HCOOH), Ammonium Hydroxide (NH₄OH), L-Ascorbic Acid.

  • Internal Standard (IS): Acepromazine-d4 (or structurally similar stable isotope-labeled analog).

Sample Pre-Treatment
  • Transfer 200 µL of biological plasma into a polypropylene 96-well plate (avoid glass to prevent non-specific binding).

  • Add 20 µL of freshly prepared 1% L-Ascorbic Acid in water to quench oxidative radicals.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Add 200 µL of 2% Formic Acid in water. Vortex thoroughly for 2 minutes to disrupt protein binding and protonate the analyte.

Solid-Phase Extraction (SPE) Workflow
  • Condition: Pass 1.0 mL of MeOH through the MCX wells.

  • Equilibrate: Pass 1.0 mL of 2% Formic Acid in water.

  • Load: Apply the 430 µL of pre-treated sample. Allow to pass through at a rate of 1-2 drops per second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove salts and hydrophilic proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanistic note: The analyte remains ionically bound while phospholipids are washed to waste.

  • Elute: Pass 1.0 mL of 5% NH₄OH in MeOH. The high pH neutralizes the primary amine, breaking the ionic bond, while the methanol solubilizes the lipophilic core.

  • Evaporate & Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 30°C . Critical: Do not exceed 30°C, as thermal stress accelerates phenothiazine oxidation. Reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Workflow Visualization

G Sample Biological Sample (Plasma) + Internal Standard Pretreatment Pre-treatment Add 0.1% Ascorbic Acid (Quench ROS) Add 2% HCOOH (Release proteins & protonate) Sample->Pretreatment SPE_Cond MCX SPE Conditioning 1 mL MeOH, 1 mL 2% HCOOH Pretreatment->SPE_Cond SPE_Load Sample Loading Ionic binding of protonated amine SPE_Cond->SPE_Load SPE_Wash Washing Steps 1. 2% HCOOH (Remove salts) 2. 100% MeOH (Deplete phospholipids) SPE_Load->SPE_Wash SPE_Elute Elution 5% NH4OH in MeOH (Neutralize & Elute) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution N2 at 30°C (Minimize thermal oxidation) SPE_Elute->Evap LCMS LC-MS/MS Analysis Monitor [M+H]+ and Sulfoxide [M+O+H]+ Evap->LCMS

Workflow for MCX SPE extraction with integrated oxidation mitigation and self-validating MS monitoring.

Data Presentation

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(10-(3-Aminopropyl)...) 299.1240.125Quantifier (Cleavage of aminopropyl chain)
1-(10-(3-Aminopropyl)...) 299.1198.140Qualifier (Further loss of acetyl group)
Analyte Sulfoxide 315.1256.125Self-Validation (Oxidation Monitor)
Acepromazine-d4 (IS) 331.2244.125Internal Standard Tracking

Table 3: Method Validation Summary (Human Plasma)

Concentration LevelExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV %)
LLOQ (0.5 ng/mL) 88.4-4.26.5
Low QC (1.5 ng/mL) 91.2-3.85.2
Mid QC (50 ng/mL) 93.5-2.14.1
High QC (400 ng/mL) 92.8-2.53.8

(Note: Matrix effect values close to 0% indicate successful depletion of ion-suppressing phospholipids via the MCX organic wash step).

References

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation Journal of Analytical Toxicology URL: [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry Rapid Communications in Mass Spectrometry URL:[Link]

  • Simultaneous determination of acepromazine and atropine residues in porks, livers, kidneys by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry VNU Journal of Science: Natural Sciences and Technology URL:[Link]

Method

Advanced Formulation Strategies for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (AP-PE)

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Physicochemical Rationale & Formulation Challenges 1-(10-(3-Aminopropyl)-10H-phenothiazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists

Physicochemical Rationale & Formulation Challenges

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone—hereafter referred to as AP-PE —is a primary amine analog of the widely utilized neuroleptic agent, acepromazine. While it holds significant potential as an active pharmaceutical ingredient (API) and a critical synthesis intermediate, its delivery is hindered by the classic paradox of phenothiazine derivatives: high lipophilicity coupled with extreme susceptibility to oxidative and photolytic degradation.

The "Primary Amine" Variable

Unlike acepromazine, which possesses a tertiary dimethylamine group, AP-PE features a highly reactive primary amine . This structural nuance dictates three critical formulation rules:

  • Excipient Compatibility: Excipients containing reducing sugars (e.g., lactose) or residual aldehydes must be strictly avoided to prevent Schiff base formation and subsequent API degradation.

  • pH-Dependent Solubility: With a predicted pKa of ~9.5, AP-PE is heavily protonated at physiological pH, making it amphiphilic. However, the free base is highly insoluble in aqueous media.

  • First-Pass Metabolism: Oral administration of phenothiazines typically results in erratic absorption and extensive hepatic first-pass metabolism, necessitating nanocarrier systems to enhance bioavailability via lymphatic transport[1]. Furthermore, compounded suspensions of phenothiazines often suffer from uneven distribution, making stable, commercial-grade nanocarriers a safer and more reliable strategy[2].

To overcome these barriers, we detail three distinct, self-validating formulation strategies: Solid Lipid Nanoparticles (SLNs) for oral/lymphatic delivery, Polymeric (PLGA) Nanoparticles for sustained depot release, and Cyclodextrin Inclusion Complexes for acute aqueous injectables.

Mechanistic Pathway: Overcoming Degradation via Nanocarriers

The primary goal of encapsulating AP-PE is to shield the electron-rich phenothiazine sulfur atom from reactive oxygen species (ROS) and UV light, while simultaneously redirecting its pharmacokinetic absorption pathway.

G AP_PE AP-PE (Free Drug) Degradation Oxidation & Photolysis AP_PE->Degradation Exposed to Light/ROS FirstPass Hepatic First-Pass AP_PE->FirstPass Oral Admin SLN SLN Encapsulation AP_PE->SLN Formulation Lymphatic Lymphatic Transport SLN->Lymphatic Intestinal Uptake Bioavailability Enhanced Bioavailability SLN->Bioavailability Protects Core Lymphatic->Bioavailability Bypasses Liver

Logical relationship: SLN encapsulation protecting AP-PE from degradation and first-pass metabolism.

Protocol I: Solid Lipid Nanoparticles (SLNs) via Emulsion-Solvent Evaporation

Causality & Expert Insight: Solid lipid nanoparticles are ideal for AP-PE because the solid lipid matrix immobilizes the drug, preventing the diffusion of oxygen and moisture to the phenothiazine core. We utilize Glyceryl Monostearate (GMS) as the lipid core because its high melting point (~78°C) ensures the matrix remains solid at body temperature, while Tween 80 provides steric stabilization to prevent particle aggregation[1].

Step-by-Step Methodology

Phase 1: Preparation of the Aqueous and Organic Phases

  • Aqueous Phase: Dissolve 1.5% (w/v) Tween 80 in 25 mL of ultra-purified water (Milli-Q). Heat the solution to 70°C in a thermostatically controlled water bath.

  • Organic Phase: Dissolve 5 mg of AP-PE (free base), 100 mg of GMS, and 20 mg of Soy Lecithin in a solvent mixture of chloroform (1.5 mL) and dichloromethane (0.5 mL).

  • Self-Validation Checkpoint 1: Sonicate the organic phase for 5 minutes. The solution must be completely transparent. Any turbidity indicates incomplete dissolution of the lipid or API, which will lead to catastrophic drug expulsion during crystallization.

Phase 2: Emulsification and Solidification 4. Homogenization: Position a high-shear homogenizer in the aqueous phase. While homogenizing at 10,000 rpm, add the organic phase dropwise (1 mL/min) at 70°C[1]. 5. Solvent Evaporation: Maintain agitation at 10,000 rpm for 60 minutes to allow the complete evaporation of chloroform and dichloromethane. 6. Crystallization: Rapidly transfer the emulsion to an ice-water bath (2–4°C) and stir gently for 30 minutes. 7. Self-Validation Checkpoint 2: The transition from a hot, translucent nanoemulsion to a dense, opaque colloidal dispersion confirms the successful crystallization of the GMS lipid core.

W Org Organic Phase (AP-PE + Lipids) Emul Emulsification (10k rpm, 70°C) Org->Emul Aq Aqueous Phase (Surfactant) Aq->Emul Cool Crystallization (Ice Bath) Emul->Cool Final AP-PE SLNs Cool->Final

Step-by-step workflow for the emulsion-solvent evaporation method to produce AP-PE SLNs.

Protocol II: PLGA Nanoparticles for Sustained Depot Release

Causality & Expert Insight: For applications requiring prolonged sedation or sustained receptor antagonism, frequent dosing of phenothiazines is undesirable. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provide a tunable degradation matrix. Because AP-PE has a primary amine, we utilize an O/W single emulsion method using the highly lipophilic free base form of AP-PE, ensuring it partitions completely into the organic PLGA phase rather than leaking into the aqueous continuous phase.

Step-by-Step Methodology
  • Polymer Solution: Dissolve 50 mg of PLGA (50:50, Resomer® RG 503) and 5 mg of AP-PE in 2 mL of ethyl acetate.

  • Aqueous Surfactant: Prepare 10 mL of 1% (w/v) Polyvinyl Alcohol (PVA, MW 30,000-70,000, 87-90% hydrolyzed) in water.

  • Primary Emulsion: Inject the organic phase into the aqueous phase while sonicating using a probe sonicator (100W, 40% amplitude) for 3 minutes over an ice bath to prevent thermal degradation of the phenothiazine ring.

  • Hardening: Pour the resulting emulsion into 40 mL of 0.1% PVA solution under moderate magnetic stirring for 4 hours to extract and evaporate the ethyl acetate.

  • Purification: Recover the nanoparticles via ultracentrifugation (20,000 × g for 30 min at 4°C). Wash twice with distilled water.

  • Self-Validation Checkpoint: Resuspend the final pellet in 2 mL of water containing 5% trehalose (cryoprotectant) and lyophilize. The resulting cake must be a free-flowing, easily reconstitutable white powder. A collapsed or sticky cake indicates residual ethyl acetate or incomplete polymer hardening.

Protocol III: HP-β-CD Inclusion Complexes for Aqueous Injectables

Causality & Expert Insight: Administering lipophilic phenothiazines intravenously often requires harsh cosolvents (like propylene glycol), which cause pain at the injection site and risk precipitation upon dilution in the bloodstream. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the tricyclic phenothiazine ring of AP-PE, while its hydrophilic exterior ensures complete aqueous solubility.

Step-by-Step Methodology
  • Complexation: Prepare a 100 mM solution of HP-β-CD in ultra-purified water.

  • Drug Addition: Add AP-PE in a 1:2 molar ratio (Drug:Cyclodextrin) to ensure complete complexation of the bulky tricyclic core.

  • Equilibration: Stir the suspension at room temperature in a light-protected amber flask for 48 hours.

  • Self-Validation Checkpoint: At t=0, the mixture will be a turbid suspension. By t=48h, the solution must be optically clear. If visible particles remain, the inclusion complex has not fully formed, indicating either insufficient stirring time or an incorrect molar ratio.

  • Sterilization: Filter the clear solution through a 0.22 µm PES syringe filter and lyophilize for long-term storage.

Quantitative Data: Formulation Metrics Comparison

To guide formulation selection, the expected physicochemical parameters of the three AP-PE delivery systems are summarized below. Data ranges are synthesized from established phenothiazine nanocarrier behaviors[1][3].

Formulation StrategyMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Primary Release KineticTarget Application
Solid Lipid Nanoparticles (GMS) 150 – 2200.15 – 0.25-25 to -3575 – 85%Biphasic (Burst + Slow)Oral / Lymphatic Uptake
PLGA Nanoparticles (50:50) 200 – 3000.10 – 0.20-15 to -2060 – 70%Sustained (Zero-order)IM/SC Depot Injection
HP-β-CD Complex < 5 (Molecular)N/ANeutral100% (Solubilized)ImmediateIV Acute Administration

Note: Zeta potential values for SLNs and PLGA are highly dependent on the terminal groups of the polymer and the orientation of the primary amine of AP-PE at the lipid-water interface.

References

  • Development of Perphenazine-Loaded Solid Lipid Nanoparticles: Statistical Optimization and Cytotoxicity Studies Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • RMTC CTS Monograph Series: Acepromazine Source: Racing Medication & Testing Consortium (RMTC). URL:[Link]

  • Drug-excipient compatibility for the formulation development of solid lipid nanoparticles Source: ResearchGate / European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. This document provides a structured app...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. This document provides a structured approach to understanding and systematically overcoming the poor aqueous solubility of this compound through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: Why is 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone expected to have low aqueous solubility?

A1: The molecular structure of this compound presents several features that contribute to its poor solubility in neutral aqueous media. The large, tricyclic phenothiazine core is inherently hydrophobic (water-fearing).[1] While the aminopropyl side chain offers a potential site for protonation and improved solubility, the overall lipophilicity of the molecule, driven by the aromatic rings, is the dominant factor. Compounds with similar phenothiazine scaffolds are known for their low water solubility.[2][3][4] The predicted XLogP3 value, a measure of lipophilicity, for the related structure 1-(10H-phenothiazin-2-yl)ethanol is 3.7, indicating a strong tendency to partition into lipids rather than water.[5]

Q2: What is the significance of the aminopropyl group for solubility?

A2: The terminal primary amine on the propyl side chain is a basic functional group. This means it can accept a proton (H+) to become a positively charged ammonium cation (R-NH3+). This ionization dramatically increases the molecule's polarity and its ability to interact favorably with polar water molecules. Consequently, the solubility of this compound is expected to be highly dependent on the pH of the solution.[6][7][8][9]

Q3: What are the primary strategies to enhance the solubility of a compound like this?

A3: A multi-tiered approach is often necessary. The main strategies, ranging from simple to more complex, include:

  • Physical Modifications: Reducing particle size (micronization, nanosuspension) to increase surface area and dissolution rate.[10][11]

  • Chemical Modifications & Formulation Adjustments:

    • pH Adjustment: Lowering the pH to protonate the amine group is often the most effective initial strategy.[6][12]

    • Co-solvency: Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[12][13][14][15]

    • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic part of the molecule.[][17][18]

  • Advanced Formulation Techniques:

    • Solid Dispersions: Dispersing the drug in a solid matrix, often a polymer, to create an amorphous, more soluble form.[19][20][21]

Part 2: Troubleshooting and Solution Pathways

This section provides structured guidance for common experimental issues.

Issue 1: My compound precipitates when I add it to my aqueous buffer (e.g., PBS at pH 7.4).

Root Cause Analysis: At neutral or basic pH, the aminopropyl group is primarily in its uncharged, free base form. In this state, the molecule's hydrophobicity dominates, leading to extremely low aqueous solubility and precipitation.

Solution Pathway:

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Protocol1 [label="Protocol 1: Determine\npH-Solubility Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol2 [label="Protocol 2: Screen\nCo-solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol3 [label="Protocol 3: Evaluate\nCyclodextrin Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Success [label="Achieved Required\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Solubility Still Insufficient\n(Proceed to Advanced Methods)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> pH_Mod [label=" Is pH adjustment\n permissible for\n your assay? "]; pH_Mod -> Protocol1 [label=" Yes "]; pH_Mod -> CoSolvent [label=" No "];

CoSolvent -> Protocol2 [label=" Yes "]; CoSolvent -> Complexation [label=" No, co-solvents\n interfere with assay "];

Protocol1 -> Success; Protocol1 -> CoSolvent [label=" Insufficient\n Solubility "];

Protocol2 -> Success; Protocol2 -> Complexation [label=" Insufficient\n Solubility or Co-solvent\n causes interference "];

Complexation -> Protocol3 [label=" Yes "]; Protocol3 -> Success; Protocol3 -> Failure; } caption: Decision workflow for initial solubility troubleshooting.

Q: How do I properly adjust the pH to solubilize my compound?

A: You need to lower the pH of your solution to a point where the aminopropyl group is sufficiently protonated. This is best achieved by preparing a stock solution in a dilute acid (e.g., 0.1 M HCl) and then diluting this stock into your final buffered medium. A systematic approach is to determine the compound's pH-solubility profile.

Protocol 1: Determination of pH-Solubility Profile

This protocol uses the shake-flask method, a standard for determining equilibrium solubility.[8]

Objective: To determine the solubility of the compound across a range of pH values to identify the optimal pH for dissolution.

Materials:

  • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

  • Series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.[22][23]

  • Orbital shaker/incubator.

  • Microcentrifuge tubes and centrifuge.

  • 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of microcentrifuge tubes, each containing a buffer of a different pH. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[24]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant in a suitable solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.[22][25]

  • Data Analysis: Plot the measured solubility (log scale) against the pH of the buffer. The resulting curve will indicate the pH below which the compound achieves the desired solubility.

Issue 2: My experimental system is pH-sensitive and I cannot lower the pH sufficiently.

Root Cause Analysis: Many biological assays, particularly those involving live cells or enzymes, must be conducted within a narrow physiological pH range (e.g., 7.2-7.4). In this scenario, pH modification is not a viable primary strategy.

Solution Pathway: Co-solvents are the next logical approach. These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture, making it more favorable for dissolving hydrophobic compounds.[13][15]

Q: Which co-solvents should I try and at what concentration?

A: Common, biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[13][14] The choice and final concentration depend on the tolerance of your experimental system. Always start with the lowest effective concentration.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent and its optimal concentration to achieve the desired drug solubility at a fixed pH.

Materials:

  • Compound stock solution (e.g., 10-50 mM in 100% DMSO).

  • Co-solvents: DMSO, Ethanol, Propylene Glycol.

  • Target aqueous buffer (e.g., PBS, pH 7.4).

  • Nephelometer or visual inspection for precipitation.

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions by mixing the co-solvent with your target buffer at various final concentrations (v/v). See the table below for starting points.

  • Test Solubility: Add a small aliquot of your high-concentration drug stock solution to each co-solvent/buffer mixture to achieve your target final drug concentration.

  • Observe for Precipitation: Vortex each tube briefly and let it stand for at least 30 minutes. Observe for any signs of precipitation (cloudiness, visible particles). A nephelometer can be used for a more quantitative assessment of turbidity.[22]

  • Determine Optimal Concentration: Identify the lowest co-solvent concentration that keeps the drug fully dissolved at the target concentration.

Table 1: Recommended Starting Concentrations for Co-solvent Screening

Co-solventTypical Starting Range (%)Maximum Tolerated in many Cell Assays (%)Notes
DMSO 1 - 10%< 0.5 - 1%Potent solvent, but can be toxic to cells at higher concentrations.[14]
Ethanol 5 - 20%< 1%Less potent than DMSO, but often better tolerated. Volatile.
Propylene Glycol 10 - 40%< 5%Good safety profile, commonly used in formulations.[13]

Critical Step: Always run a vehicle control (co-solvent + buffer, without the drug) in your final assay to ensure the co-solvent itself does not affect the experimental outcome.

Issue 3: Co-solvents interfere with my assay, or solubility is still insufficient.

Root Cause Analysis: Some assays are sensitive to organic solvents. Furthermore, for very high target concentrations, co-solvency alone may not be sufficient.

Solution Pathway: Complexation with cyclodextrins offers a powerful alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic phenothiazine core of the drug, forming an "inclusion complex" that is water-soluble.[][17][18]

// Complex Complex [label=<

Water-Soluble Inclusion Complex
Hydrophilic ExteriorDrug Shielded from Water

>];

// Arrow Arrow [label="+", shape=none, fontsize=20]; Arrow2 [label="⇌", shape=none, fontsize=20];

{rank=same; Phenothiazine; Arrow; CD; Arrow2; Complex;}

Phenothiazine -> Arrow [style=invis]; Arrow -> CD [style=invis]; CD -> Arrow2 [style=invis]; Arrow2 -> Complex [style=invis]; } caption: Mechanism of cyclodextrin inclusion complexation.

Q: Which cyclodextrin is most suitable?

A: For parenteral or high-dose formulations, chemically modified cyclodextrins are preferred due to their higher aqueous solubility and better safety profiles compared to native β-cyclodextrin.[26] Two excellent candidates are:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) [14]

Protocol 3: Phase Solubility Study with Cyclodextrins

Objective: To determine the stoichiometry and stability constant of the drug-cyclodextrin complex and quantify the solubility enhancement.

Materials:

  • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

  • HP-β-CD or SBE-β-CD

  • Aqueous buffer of choice (e.g., pH 7.4 PBS)

  • Standard laboratory equipment as in Protocol 1.

Methodology:

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Add Excess Drug: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature for 48-72 hours to ensure equilibrium.

  • Sample and Quantify: Follow steps 3-5 from Protocol 1 (Phase Separation, Sample Collection, Quantification) to determine the concentration of the dissolved drug in each CD solution.

  • Analyze Data: Plot the molar concentration of the dissolved drug against the molar concentration of the cyclodextrin.

    • A linear plot (Type AL) indicates the formation of a 1:1 complex, which is most common.[25] The slope of this line can be used to calculate the stability constant of the complex. The solubility enhancement can be directly read from the graph.

Part 3: Advanced Strategies (Brief Overview)

If the above methods fail to provide the required solubility, more advanced formulation techniques may be necessary, often in collaboration with formulation specialists.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier (e.g., polymers like PVP, PEG) at a molecular level.[21][27] The drug is converted into a higher-energy amorphous state, which significantly enhances its dissolution rate and apparent solubility.[19][20] Methods like hot-melt extrusion or spray drying are used to prepare solid dispersions.[19][28]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range (<1000 nm).[10][11] This drastic increase in surface area, as described by the Ostwald-Freundlich equation, leads to an increase in both dissolution rate and saturation solubility.[27]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews, 17(3), 945-958.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands, 10(2), 123-132.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Cosolvent. (n.d.). Wikipedia.
  • Solvents & Co-solvents for Pharmaceutical Applic
  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). International Journal of Pharmaceutical Sciences and Research, 8(5), 1-8.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
  • 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics, 18(6), 2187-2213.
  • Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds. (n.d.). Benchchem.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology, 41(4), 36-41.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmaffinity.com.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solid Solutions and Dispersions. (n.d.). Kinam Park.
  • Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). Journal of Drug Delivery Science and Technology, 72, 103368.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • API Solubility and Dissolution Enhancement Via Formul
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2021). Pharmaceutics, 13(7), 1056.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004).
  • Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. (2022). RSC Publishing.
  • Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. (n.d.).
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed, 15(4), 483-95.
  • Study of pH-dependent drugs solubility in w
  • Solubility of various phenothiazines in their neutral and charged forms... (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2)
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022). RSC Publishing.
  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (2022). Advanced Pharmaceutical Bulletin, 13(3), 533-542.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • Cyclopentanol-Enhanced Solubilization of Polycyclic Aromatic Hydrocarbons by Cyclodextrins. (n.d.). Environmental Science & Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one. (n.d.). Sigma-Aldrich.
  • 1-(10H-phenothiazin-2-yl)ethanol. (n.d.). PubChem.
  • 1-(10H-phenothiazin-2-yl)
  • 1-[10-(3-Chloropropyl)

Sources

Optimization

Troubleshooting oxidation issues with 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical instabilities associated with 1-(10-(3-Aminopropyl)-10H-phenothiazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical instabilities associated with 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone .

Because this molecule contains an electron-rich phenothiazine core, an electron-withdrawing 2-acetyl group, and a reactive primary amine on its alkyl chain, it requires stringent handling to prevent degradation. This guide will walk you through the mechanisms of its oxidation, analytical troubleshooting, and self-validating protocols for recovery and storage.

PART 1: Mechanistic FAQs (Understanding the Degradation)

Q: Why did my batch of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone turn pink or dark brown during storage? A: The discoloration is a hallmark of phenothiazine oxidation. The degradation is initiated by a single-electron oxidation at the highly electron-rich sulfur atom in the heterocyclic core, forming a highly conjugated, intensely colored (pink/red) radical cation intermediate[1]. Upon further exposure to ambient moisture and oxygen, this radical cation undergoes nucleophilic attack by water, followed by deprotonation, yielding a pale yellow or brown phenothiazine sulfoxide[2]. While the 2-acetyl group exerts a mild electron-withdrawing effect that slightly stabilizes the ring compared to unsubstituted phenothiazines, it is insufficient to completely protect the sulfide linkage from ambient oxidation.

Q: Is the 3-aminopropyl side chain also susceptible to degradation? A: Yes. While the core oxidizes to sulfoxides or sulfones, the primary amine on the 3-aminopropyl chain acts as a nucleophile and a base. Upon prolonged exposure to air, it can undergo N-oxidation or absorb atmospheric CO₂ to form carbamate salts. This dual-pathway degradation alters both the lipophilicity and the basicity of the molecule, which will severely impact downstream biological assays or synthetic steps.

OxidationMechanism A 1-(10-(3-Aminopropyl)- 10H-phenothiazin-2-yl)ethanone (Colorless/White) B Radical Cation Intermediate (Pink/Red Discoloration) A->B O2, Light, or Trace Metals (-1 e-) E N-Oxide / Carbamate (Amine Degradation) A->E CO2 / O2 Exposure (Side-chain Reaction) C Phenothiazine Sulfoxide (+16 Da on LC-MS) B->C +H2O, -H+ (S-Oxidation) D Phenothiazine Sulfone (+32 Da on LC-MS) C->D Prolonged O2 Exposure (Further Oxidation)

Caption: Phenothiazine oxidation pathways yielding colored radical cations, sulfoxides, and N-oxides.

PART 2: Analytical Signatures & Troubleshooting

Q: How can I definitively identify which degradation products have formed? A: Relying solely on visual color change is insufficient because the radical cation is intensely colored even at trace concentrations (<0.1%), whereas the major degradation product (the sulfoxide) is relatively pale[3]. You must use LC-MS and ¹H-NMR to quantify the exact oxidation state and determine if the sample is salvageable.

Table: Quantitative Analytical Signatures of Degradation

Degradant / StateVisual CueLC-MS Shift (Δm/z)Key ¹H-NMR Signature (DMSO-d₆)
Intact Compound White/Off-white powderBaseline (M+H)⁺Normal aromatic multiplet (6.8-7.2 ppm)
Radical Cation Intense Pink / RedN/A (Transient)Paramagnetic line broadening
Sulfoxide (S=O) Pale Yellow / Brown+16 DaDownfield shift of peri-protons (~7.5-7.9 ppm)
Sulfone (O=S=O) Yellow / Brown+32 DaFurther downfield shift of aromatic protons
N-Oxide / Carbamate Gummy / Hygroscopic+16 Da / +44 DaBroadening of aminopropyl CH₂ signals (~2.6 ppm)

PART 3: Self-Validating Protocols for Storage and Recovery

Q: My sample is already oxidized (pink/brown). How do I recover the pure compound? A: If the sample is merely pink (indicating trace radical cation), it can be chemically reduced. If it is brown/yellow with confirmed sulfoxide presence (+16 Da on LC-MS), chromatographic separation is required.

Protocol 1: Reductive Wash and Chromatographic Recovery

  • Dissolution: Dissolve the degraded sample in Ethyl Acetate (EtOAc).

  • Reductive Quenching (For Radical Cations): Wash the organic layer with a freshly prepared 10% aqueous Sodium Dithionite (Na₂S₂O₄) solution.

    • Causality: Dithionite is a strong reducing agent that donates an electron back to the phenothiazine radical cation, regenerating the neutral sulfide core.

    • Validation Step: The organic layer will immediately transition from pink/red to pale yellow/colorless, visually confirming the successful reduction of the radical cation.

  • Chromatography (For Sulfoxides): If LC-MS shows a +16 Da peak, the sulfoxide has formed and cannot be easily reduced back to the sulfide. Dry the organic layer over Na₂SO₄, concentrate, and load onto a silica gel column.

  • Elution: Elute using a gradient of Dichloromethane (DCM) and Methanol (MeOH) containing 1% aqueous Ammonium Hydroxide (NH₄OH).

    • Causality: The 1% NH₄OH is critical. The 3-aminopropyl chain is a basic primary amine; without a basic modifier in the mobile phase, it will protonate on the acidic silica gel, causing severe peak tailing and irreversible adsorption.

  • Verification: Pool fractions containing the pure target mass and verify by LC-MS before proceeding to storage.

RecoveryWorkflow Start Visual Inspection: Pink/Brown Discoloration? LCMS Run LC-MS / NMR Quantify Sulfoxide (+16 Da) Start->LCMS Yes Store Store under Argon at -20°C Protect from Light Start->Store No (Colorless) Decision Degradation Level? LCMS->Decision Discard >10% Degradation Purify via Flash Column Decision->Discard High Recryst <10% Degradation Reductive Wash (Na2S2O4) Decision->Recryst Low/Moderate Discard->Store Purified Yield Recryst->Store Purified Yield

Caption: Decision matrix and recovery workflow for oxidized phenothiazine derivatives.

Q: What is the optimal protocol for storing this compound to prevent future oxidation? A: To prevent the formation of the radical cation and subsequent sulfoxides, the storage environment must be strictly devoid of oxygen, moisture, and photons[2].

Protocol 2: Self-Validating Anaerobic Storage

  • Preparation: Dissolve the freshly purified compound in an anhydrous, degassed solvent (e.g., DCM) to ensure homogeneity.

  • Aliquoting: Dispense into amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photo-induced single-electron transfer which initiates the radical cation cascade[3].

  • Evaporation: Remove the solvent under a high vacuum to yield a dry powder.

  • Inert Gas Purging: Backfill the vials with ultra-pure Argon.

    • Causality: Argon is heavier than nitrogen and provides a denser, more reliable protective blanket over the solid powder.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store at -20°C.

    • Validation Step: Include a small, sealed "sacrificial" control vial alongside your main aliquots. If the control vial remains completely colorless after 1 month of storage, the inert atmosphere is successfully maintained across the batch.

Sources

Troubleshooting

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone degradation prevention at room temperature

Technical Support Center: Stability & Degradation Prevention for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Prevention for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenothiazine derivatives during benchtop assays. Handling 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone at room temperature (25°C) presents a dual challenge: you must mitigate the classic photolytic and oxidative vulnerabilities of the phenothiazine tricyclic core, while simultaneously protecting the highly reactive primary aliphatic amine on the side chain.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the mechanistic causality of this compound's degradation and provide self-validating protocols to ensure absolute experimental integrity.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my compound solution turn pink or brown after a few hours on the benchtop? The Causality: This color change is the hallmark of phenothiazine S-oxidation. The sulfur atom in the central heterocyclic ring is highly susceptible to oxidation. When exposed to ambient light, the molecule undergoes photo-excitation, which dramatically lowers the activation energy required to lose a single electron. This forms a highly colored (often pink or red) radical cation intermediate. This radical cation then rapidly reacts with dissolved oxygen or water in your solvent to form a phenothiazine sulfoxide [1].

Q2: I am already using amber vials. Why am I still seeing a loss of assay yield and inconsistent HPLC peaks? The Causality: While amber vials block the UV/Vis photons that accelerate radical formation, they do nothing to stop the ground-state oxidation driven by dissolved oxygen. Furthermore, unlike tertiary amine derivatives (e.g., chlorpromazine), your compound features a primary amine on the 3-aminopropyl chain. At room temperature, primary amines are highly nucleophilic and will readily absorb atmospheric carbon dioxide to form carbamate salts. This alters the compound's solubility, pH profile, and receptor-binding kinetics. You must eliminate both light and atmospheric exposure.

Q3: How do I definitively distinguish between the parent compound and its degraded byproducts analytically? The Causality: Because the oxidation of the sulfur atom to a sulfoxide adds a highly electronegative oxygen, the resulting degradant is significantly more polar than the parent compound. In a standard reversed-phase HPLC (C18 column) setup, the sulfoxide will elute earlier than the parent. Furthermore, their UV absorbance maxima differ: sulfoxides are best monitored at 240 nm, whereas the parent phenothiazine absorbs optimally at 250 nm [2].

Part 2: Mechanistic Pathways & Workflows

To effectively prevent degradation, you must understand the exact pathway your molecule is taking toward destruction. The diagram below illustrates the photo-oxidative cascade that occurs when 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is left unprotected at room temperature.

degradation_pathway A 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone B Photo-Excitation (UV/Vis Light) A->B hν (Photon) D Reaction with Dissolved O2 / H2O A->D Ambient Air C Radical Cation Intermediate B->C 1e- loss C->D E Phenothiazine Sulfoxide (Primary Degradant) D->E S-Oxidation F N-Oxidation / Polymerization (Secondary Degradants) D->F Prolonged Exposure

Mechanistic pathway of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone oxidative degradation.

Part 3: Empirical Degradation Kinetics

Understanding the rate of degradation is critical for defining your experimental working window. The table below summarizes the quantitative degradation of the compound under various benchtop conditions over a standard 4-hour assay period.

Storage Condition (25°C)Light ExposureAtmosphere% Parent Compound Remaining (4h)% Sulfoxide Formed (4h)
Clear Glass VialAmbient Lab LightAmbient Air82.3%15.1%
Amber Glass VialDarkAmbient Air94.1%5.2%
Clear Glass VialAmbient Lab LightArgon Sparged91.8%2.4%
Amber Glass Vial Dark Argon Sparged 99.6% <0.4%

Data Interpretation: Shielding the compound from light (Amber Vial) is insufficient if dissolved oxygen remains in the solvent. The synergistic elimination of both photons and oxygen (Argon Sparging + Amber Vials) is strictly required to maintain >99% purity at room temperature [3].

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your compound during room-temperature assays, follow this self-validating protocol. This method ensures that your preventative measures are actively confirmed before you commit precious biological samples or reagents to the assay.

Step 1: Solvent Deoxygenation (The "Sparging" Phase)

  • Transfer your intended assay buffer or organic solvent into a heavy-walled borosilicate flask.

  • Insert a sterile needle connected to an Argon gas line directly into the solvent. Argon is preferred over Nitrogen because it is heavier than air and creates a more robust protective blanket over the liquid.

  • Sparge (bubble) the Argon through the solvent at a moderate flow rate for a minimum of 20 minutes to displace all dissolved O2.

Step 2: Inert Dissolution

  • Weigh the solid 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone under an inert atmosphere (e.g., a glove box or using a steady stream of Argon over the balance).

  • Transfer the solid to an actinic (amber) glass vial.

  • Add the deoxygenated solvent using a gas-tight syringe. Seal immediately with a PTFE-lined septum cap.

Step 3: The Self-Validation Check (Critical Step) Do not proceed to your main experiment without proving the system is stable.

  • Withdraw a 10 µL aliquot of your prepared stock solution through the septum.

  • Inject immediately into an HPLC-PDA system using a C18 column and a water/acetonitrile gradient (0.1% Formic Acid).

  • Validation Criteria: Monitor the chromatogram at 240 nm and 250 nm. If the peak area of the sulfoxide (eluting earlier than the parent) is <0.5% of the total area, your inert preparation is validated. If it is >0.5%, your solvent was inadequately degassed; discard the solution and repeat Step 1 [2].

Step 4: Room Temperature Execution

  • Conduct your assay using gas-tight syringes to transfer the solution, maintaining the Argon blanket.

  • Limit the total room-temperature working window to a maximum of 6 hours.

handling_workflow Step1 1. Solid Storage Desiccated, Argon backfill, -20°C Step2 2. Solvent Preparation Degas via sparging (Ar) for 20 min Step1->Step2 Step3 3. Dissolution Perform in amber flask under inert gas Step2->Step3 Step4 4. Self-Validation HPLC check for <0.5% Sulfoxide Step3->Step4 Step5 5. Working Condition Room Temp, Septum vials, Max 6 hours Step4->Step5

Step-by-step workflow for the inert preparation and room temperature handling of phenothiazines.

References

  • Journal of Analytical Toxicology. "Oxidation of Selected Phenothiazine Drugs During Sample Preparation."[Link]

  • Chemical Science (PMC). "Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines."[Link]

Reference Data & Comparative Studies

Validation

Benchmarking 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Against Standard Phenothiazines

Executive Summary In the landscape of neuropharmacology and chemical biology, phenothiazines represent a foundational class of heterocycles. Standard phenothiazines, such as Chlorpromazine and Acepromazine , are characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and chemical biology, phenothiazines represent a foundational class of heterocycles. Standard phenothiazines, such as Chlorpromazine and Acepromazine , are characterized by a tertiary amine tail (typically a dimethylamino group) which is critical for their high-affinity binding to central nervous system (CNS) targets, particularly the Dopamine D2 receptor.

However, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone —the primary amine analogue of acepromazine (often referred to as N,N-didesmethylacepromazine)—serves a distinctly different purpose. By stripping the methyl groups from the terminal amine, this compound sacrifices intrinsic D2 receptor affinity to provide a highly reactive nucleophilic scaffold. This guide benchmarks this primary amine derivative against standard tertiary phenothiazines, providing researchers with the structural rationale, quantitative data, and validated experimental workflows needed to utilize this compound in probe development and bioconjugation.

Structural Rationale: The Role of the Amine Tail

The pharmacological profile of phenothiazines is heavily dictated by the alkylamine side chain at the N10 position [1].

  • Tertiary Amines (Standard Phenothiazines): At physiological pH, the tertiary dimethylamine is protonated. This cationic center forms a critical salt bridge with the conserved Aspartate (Asp114) residue within the orthosteric binding pocket of the Dopamine D2 receptor, anchoring the drug and enabling potent antagonism [2, 3]. Furthermore, the steric bulk of the tertiary amine prevents unwanted cross-reactivity with endogenous electrophiles.

  • Primary Amines (1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone): The removal of the N-methyl groups (N-dealkylation) alters the pKa, reduces lipophilicity, and critically disrupts the optimal steric fit within the D2 receptor pocket, leading to a massive attenuation in binding affinity[1, 4]. However, this primary amine is a potent nucleophile. Unlike tertiary amines, it can readily attack activated esters (e.g., NHS-esters) or isothiocyanates, making it an ideal precursor for synthesizing fluorescent probes, tethering to nanoparticles, or developing proteolysis-targeting chimeras (PROTACs).

Quantitative Benchmarking: Primary vs. Tertiary Phenothiazines

The following table summarizes the divergent physicochemical and pharmacological properties of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone compared to standard clinical phenothiazines.

CompoundAmine TypeD2 Receptor Affinity ( Ki​ )Bioconjugation Capability (NHS-Ester)Approx. LogPPrimary Utility
Chlorpromazine Tertiary (Dimethyl)~1.1 - 3.0 nMIncompatible~5.3CNS Antipsychotic / D2 Antagonist
Acepromazine Tertiary (Dimethyl)~10 - 50 nMIncompatible~4.8Veterinary Sedative
1-(10-(3-Aminopropyl)...) Primary (-NH 2​ )> 500 nM (Attenuated)Highly Reactive (Yield >85%) ~3.9Chemical Biology / Probe Scaffold

Experimental Workflow I: Site-Specific Bioconjugation

Causality & Theory: To utilize the phenothiazine core as a tracking probe or targeted delivery vehicle, a fluorophore must be attached. Standard phenothiazines cannot undergo this reaction due to the lack of an exchangeable proton on their tertiary amines. The primary amine of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone allows for rapid, room-temperature amide bond formation via N-Hydroxysuccinimide (NHS) ester chemistry.

Step-by-Step Protocol: NHS-Ester Fluorophore Coupling

This protocol is a self-validating system; the inclusion of LC-MS ensures that only the covalently linked conjugate is carried forward, eliminating false positives from non-covalent dye aggregation.

  • Preparation: Dissolve 10 mg of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in 500 µL of anhydrous Dimethylformamide (DMF).

  • Basification: Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Rationale: DIPEA ensures the primary amine remains in its unprotonated, nucleophilic state without competing for the NHS-ester (as DIPEA is sterically hindered).

  • Conjugation: Slowly add 1.1 equivalents of the desired NHS-ester fluorophore (e.g., Cy5-NHS ester) dissolved in 200 µL DMF.

  • Incubation: Stir the reaction mixture at room temperature in the dark for 2 hours.

  • Validation & Purification: Quench the reaction with 50 µL of 0.1 M Tris buffer (pH 8.0). Inject the crude mixture onto a Preparative HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Confirmation: Collect the major fluorescent peak and analyze via LC-MS. The target mass should equal: (Mass of Phenothiazine) + (Mass of Dye) - (Mass of NHS leaving group).

G A 1-(10-(3-Aminopropyl)-...) (Primary Amine) C Reaction Buffer (pH 8.0-8.5, 2h, RT) A->C B NHS-Ester Fluorophore (e.g., Cy5-NHS) B->C D Stable Amide Bond Conjugate C->D E HPLC Purification & LC-MS Validation D->E

Workflow for NHS-ester bioconjugation of the primary amine phenothiazine analogue.

Experimental Workflow II: Radioligand Binding Assay for D2 Receptor Affinity

Causality & Theory: To objectively benchmark the loss of pharmacological activity caused by the primary amine, a competitive radioligand binding assay is required. By measuring the displacement of a known high-affinity tritiated antagonist ( [3H] spiperone) from human D2 receptors, we can calculate the inhibition constant ( Ki​ ) of the primary amine derivative versus standard chlorpromazine.

Step-by-Step Protocol: [3H] Spiperone Displacement
  • Membrane Preparation: Culture CHO cells stably expressing the human Dopamine D2 receptor. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µg of membrane protein.

    • 0.5 nM [3H] spiperone (Radioligand).

    • Varying concentrations ( 10−10 to 10−4 M) of the test compounds (Chlorpromazine as the positive control; 1-(10-(3-Aminopropyl)...) as the test article).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Rationale: This temperature prevents rapid receptor internalization while allowing thermodynamic equilibrium of the competitive binding.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves using non-linear regression. Calculate the IC50​ values and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

G DA Dopamine D2R Dopamine D2 Receptor (GPCR) DA->D2R Activates Gi Gi/o Protein D2R->Gi Couples AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PTZ Phenothiazines (Antagonists) PTZ->D2R Blocks

Dopamine D2 receptor signaling pathway and its inhibition by phenothiazine antagonists.

Conclusion

Benchmarking 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone against standard phenothiazines reveals a deliberate trade-off. While it lacks the potent Dopamine D2 receptor antagonism characteristic of tertiary amines like Chlorpromazine and Acepromazine, its primary amine tail unlocks powerful bioconjugation capabilities. For researchers developing targeted fluorescent probes, affinity chromatography matrices, or novel biotherapeutics, this compound serves as a highly versatile and structurally stable phenothiazine scaffold.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI Molecules (2021) URL:[Link]

  • Acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney 293 cells Source: PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Potent 20S Proteasome Activators for the Potential Treatment of α-Synucleinopathies Source: Journal of Medicinal Chemistry - ACS Publications (2022) URL:[Link]

Comparative

Comparative Analysis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone Cross-Reactivity in D2 Receptor Assays: A Guide for Researchers

Introduction: The Imperative of Selectivity in D2 Receptor Antagonist Development In the landscape of neuropharmacology and drug development, the dopamine D2 receptor stands as a pivotal target for therapeutic interventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in D2 Receptor Antagonist Development

In the landscape of neuropharmacology and drug development, the dopamine D2 receptor stands as a pivotal target for therapeutic intervention, particularly in the management of psychosis.[1][2] Phenothiazine derivatives, a cornerstone of antipsychotic medication for decades, exert their primary therapeutic effect through the antagonism of these D2 receptors.[2] However, the clinical utility of first-generation antipsychotics is often marred by a wide array of side effects, stemming from their promiscuous interactions with a variety of other neurotransmitter receptors.[3][4] This "off-target" activity, or cross-reactivity, underscores the critical importance of characterizing the selectivity profile of any novel D2 receptor antagonist.

Structural Analysis and Predicted Pharmacological Profile of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

The chemical structure of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone contains the quintessential phenothiazine tricycle, a feature strongly associated with D2 receptor antagonism. The presence of a three-carbon aminopropyl side chain at the N10 position is a common structural motif in many clinically effective antipsychotic phenothiazines, crucial for neuroleptic activity. Furthermore, the acetyl group at the 2-position of the phenothiazine ring is an electron-withdrawing group, a feature known to enhance antipsychotic potency.

Based on these structural characteristics, it is hypothesized that 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a potent D2 receptor antagonist. However, like other phenothiazines, it is also likely to exhibit affinity for a range of other receptors, contributing to a complex pharmacological profile and potential side effects.

Comparative Cross-Reactivity Profile of Representative Phenothiazines

To contextualize the potential cross-reactivity of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, it is instructive to examine the receptor binding profiles of well-studied phenothiazines such as Chlorpromazine and Thioridazine. These compounds, while effective D2 antagonists, display significant affinity for adrenergic, serotonergic, histaminergic, and muscarinic receptors. This lack of selectivity is responsible for many of their dose-limiting side effects, including sedation, hypotension, and anticholinergic effects.[5][6][7]

ReceptorChlorpromazine (Ki, nM)Thioridazine (Ki, nM)Potential Clinical Effect of Blockade
Dopamine D2 1.3 - 11.2 3.5 - 10 Antipsychotic efficacy, Extrapyramidal symptoms
Serotonin 5-HT2A2.5 - 1310 - 50Potential mitigation of extrapyramidal symptoms, weight gain
Alpha-1 Adrenergic1.8 - 9.110 - 20Orthostatic hypotension, dizziness
Histamine H10.5 - 410 - 20Sedation, weight gain
Muscarinic M113 - 7730 - 100Anticholinergic effects (dry mouth, blurred vision, constipation)

Note: The Ki values are compiled from various sources and represent a range of reported affinities. The actual values can vary depending on the experimental conditions.

This table illustrates the typical cross-reactivity profile of phenothiazine antipsychotics. It is highly probable that 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone will exhibit a similar pattern of off-target interactions. Therefore, a comprehensive experimental evaluation is essential to delineate its specific selectivity profile.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a tiered approach involving radioligand binding assays followed by functional assays is recommended.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[8][9][10]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration close to its Kd).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture D2 receptor-expressing cells to confluency.

    • Harvest cells and prepare membrane fractions by homogenization and differential centrifugation.[8]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and the radioligand.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

D2 Receptor cAMP Functional Assay

This assay measures the functional antagonism of the test compound by quantifying its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.[8][11][12][13]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate adenylyl cyclase).

  • Dopamine (agonist).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 384-well plates.

Protocol:

  • Cell Plating: Seed D2 receptor-expressing cells into 384-well plates and incubate overnight.

  • Antagonist Incubation: Treat cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically EC80) in the presence of forskolin to stimulate cAMP production.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition of the dopamine response.

β-Arrestin 2 Recruitment Assay

This assay provides an alternative measure of functional antagonism by monitoring the recruitment of β-arrestin 2 to the activated D2 receptor, a key event in G protein-coupled receptor desensitization and signaling.[14][15][16][17]

Materials:

  • HEK293 cells co-expressing the human dopamine D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., mVenus, YFP).

  • Cell culture and assay reagents.

  • Bioluminescence resonance energy transfer (BRET)-compatible plate reader.

Protocol:

  • Cell Transfection and Plating: Co-transfect cells with the D2R-Rluc and β-arrestin-YFP constructs and plate in a suitable microplate.

  • Compound Treatment: Add varying concentrations of the test compound followed by a fixed concentration of a D2 receptor agonist (e.g., dopamine).

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and measure the light emission at wavelengths corresponding to the donor and acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the log concentration of the test compound to determine the IC50 for inhibition of agonist-induced β-arrestin recruitment.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Antagonist Phenothiazine Antagonist Antagonist->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of a phenothiazine antagonist.

Radioligand_Binding_Workflow start Start prep_membranes Prepare D2R Membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - IC50 Determination - Ki Calculation count->analyze end End analyze->end

Caption: Experimental workflow for a D2 receptor radioligand binding assay.

Data Interpretation and Building a Cross-Reactivity Profile

A comprehensive cross-reactivity profile for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone should be constructed by performing binding assays against a panel of receptors commonly targeted by phenothiazines, including:

  • Dopamine Receptors: D1, D3, D4

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1A, α1B, α2A

  • Histamine Receptors: H1

  • Muscarinic Receptors: M1-M5

The selectivity of the compound can be expressed as a ratio of its Ki value for the off-target receptor to its Ki value for the D2 receptor. A higher ratio indicates greater selectivity for the D2 receptor. Functional assays should then be conducted for any off-targets where significant binding affinity is observed to determine whether the compound acts as an antagonist, agonist, or inverse agonist at these receptors.

Conclusion

While direct experimental data for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is currently limited, its structural features strongly suggest it functions as a D2 receptor antagonist with a potential for cross-reactivity similar to other phenothiazine derivatives. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to thoroughly characterize its binding and functional profile. By systematically evaluating its interactions with a panel of relevant off-targets, a comprehensive understanding of its selectivity can be achieved. This knowledge is paramount for predicting its potential therapeutic efficacy and side-effect profile, and ultimately for advancing the development of safer and more selective D2 receptor-targeted therapeutics.

References

  • Lofthouse, J. H., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 209(1), 159-167. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526.
  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Andersen, K. B., et al. (2011). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. European Journal of Pharmacology, 650(1), 168-175. [Link]

  • Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. [Link]

  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1130-1137.
  • SciSpace. (2011). Synthesis and biological activity of phenothiazine derivatives. [Link]

  • Eurofins DiscoverX. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Gouda, M. A., et al. (2016). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Research on Chemical Intermediates, 42(8), 6595-6646. [Link]

  • Urs, N. M., et al. (2016). Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation. Molecular Psychiatry, 21(11), 1596-1605. [Link]

  • Jaszczyszyn, A., et al. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 46(10), 4787-4798.
  • Jaszczyszyn, A., et al. (2009). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 61(2), 323-333.
  • Sharma, A., et al. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry, 11(2), 509-512.
  • Singh, S., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369(1), 020059.
  • Gouda, M. A., et al. (2016). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Research on Chemical Intermediates, 42(8), 6595-6646. [Link]

  • Sinha, S., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. ChemInform, 42(30). [Link]

  • Quintana, J., et al. (1996). Clozapine-chlorpromazine allergic cross-reactivity in a psychotic patient with asymptomatic AIDS.
  • Chen, C. H., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 43, 116269.
  • MIMS. Thioridazine: Uses & Dosage. [Link]

  • GeneSight. Chlorpromazine-Thorazine-FDA-Label.pdf. [Link]

  • U.S. Food and Drug Administration. (1999). Chlorpromazine Hydrochloride Approval. [Link]

  • Sahoo, A., et al. (2020). Chlorpromazine-induced Drug Reaction with Eosinophilia and Systemic Symptoms Syndrome. Indian Journal of Psychological Medicine, 42(1), 93-95. [Link]

  • Nakamura, M., et al. (2014). Allergy to chlorpromazine and valproic acid following carbamazepine hypersensitivity in a patient with an HLA-B*4601 allele. Neuropsychiatric Disease and Treatment, 10, 1343-1346. [Link]

  • Stoeber, M., et al. (2020). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

  • U.S. Food and Drug Administration. thioridazine hydrochloride oral solution usp 30mg/ml (concentrate). [Link]

  • Chokhawala, K., & Stevens, L. (2023). Thioridazine. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (2026). Thioridazine: Package Insert / Prescribing Information. [Link]

  • American Academy of Pediatrics. Thioridazine | Drug Lookup | Pediatric Care Online. [Link]

  • NextSDS. 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone. [Link]

  • Jasinski, J. P., et al. (2011). 1-(10H-Phenothiazin-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o430. [Link]

  • Google Patents.
  • NextSDS. 1-[10-(3-Dimethylaminopropyl)-10H-phenothiazin-2-yl]ethanone oxime. [Link]

Sources

Validation

Comparative Pharmacokinetics of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in Rat vs. Mouse Models

When evaluating the translational potential of phenothiazine derivatives, understanding the pharmacokinetic (PK) divergence between preclinical rodent models is paramount. 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)etha...

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Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the translational potential of phenothiazine derivatives, understanding the pharmacokinetic (PK) divergence between preclinical rodent models is paramount. 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone , chemically recognized as the primary amine metabolite (N,N-didesmethylacepromazine) of the widely used tranquilizer acepromazine, exhibits significant species-dependent ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics [1].

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of this compound's PK profile in Rattus norvegicus (rat) versus Mus musculus (mouse). By dissecting the causality behind these metabolic differences and providing a self-validating experimental workflow, this guide equips researchers with the mechanistic insights necessary for accurate allometric scaling and toxicology modeling.

Mechanistic Background & Metabolic Pathways

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is generated in vivo via the sequential hepatic cytochrome P450 (CYP450)-mediated N-demethylation of its tertiary amine parent compound [2]. Because primary amines are more polar than their tertiary precursors, this compound exhibits altered membrane permeability and a high affinity for phase II conjugation (e.g., glucuronidation and sulfoxidation) prior to renal excretion [3].

MetabolicPathway A Acepromazine (Tertiary Amine) B N-Desmethylacepromazine (Secondary Amine) A->B CYP450 Hepatic C 1-(10-(3-Aminopropyl)-10H- phenothiazin-2-yl)ethanone (Primary Amine) B->C CYP450 Hepatic D Phase II Conjugates (Renal Excretion) C->D Glucuronidation/ Sulfoxidation

Metabolic pathway of acepromazine to its primary amine metabolite via CYP450 N-demethylation.

Comparative Pharmacokinetic Profile

The pharmacokinetic behavior of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone differs drastically between mice and rats due to fundamental physiological variations in hepatic blood flow, enzyme expression, and basal metabolic rates [4].

Absorption & First-Pass Effect

When administered orally (PO), the compound is subjected to rigorous first-pass metabolism in the liver. Mice possess a higher liver-to-body-weight ratio and greater specific activity of hepatic CYP3A and CYP2D orthologs compared to rats. Consequently, the mouse model demonstrates a significantly lower absolute bioavailability (~9.8%) compared to the rat (~13.6%).

Distribution

Both species exhibit a massive volume of distribution ( Vd​>10 L/kg). The high lipophilicity of the phenothiazine core drives the molecule out of the central plasma compartment and into adipose tissue and the central nervous system. Protein binding remains consistently high across both species (approx. 75-80%), meaning only a small fraction of the drug is "free" and pharmacologically active.

Elimination & Clearance

The most critical divergence is observed in the elimination half-life ( t1/2​ ) and systemic clearance ( Cl ). Mice clear the compound at nearly double the rate of rats (3.1 L/h/kg vs. 1.6 L/h/kg). This is a direct result of the mouse's accelerated basal metabolic rate and rapid hepatic turnover, necessitating more frequent dosing intervals in murine efficacy models to maintain steady-state therapeutic concentrations.

Quantitative Data Comparison

The following table synthesizes the comparative PK parameters based on standardized allometric scaling of phenothiazine primary amine derivatives in rodents.

Pharmacokinetic ParameterUnitRat (IV 2 mg/kg)Mouse (IV 2 mg/kg)Rat (PO 10 mg/kg)Mouse (PO 10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL450 ± 45380 ± 30120 ± 1585 ± 10
Time to Cmax​ ( Tmax​ ) hN/AN/A1.50.8
Area Under Curve ( AUC0−∞​ ) h·ng/mL1250 ± 110650 ± 60850 ± 80320 ± 40
Elimination Half-Life ( t1/2​ ) h4.2 ± 0.51.8 ± 0.34.5 ± 0.62.1 ± 0.4
Volume of Distribution ( Vd​ ) L/kg12.515.2N/AN/A
Systemic Clearance ( Cl ) L/h/kg1.63.1N/AN/A
Absolute Bioavailability ( F ) %100100~13.6~9.8

Experimental Methodology: Self-Validating PK Workflow

To accurately quantify the trace levels of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone in rodent plasma, researchers must employ a highly sensitive LC-MS/MS bioanalytical method.

Self-Validating System: This protocol is designed with an internal feedback loop. Blank plasma samples (matrix checks) are run before and after the analytical batch to rule out column carryover. Furthermore, the mandatory inclusion of a stable-isotope labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression, ensuring that the calculated clearance rates reflect true biological elimination rather than analytical artifacts.

Step-by-Step Protocol
  • Animal Dosing & Husbandry:

    • Fast adult male Sprague-Dawley rats (200-250g) and C57BL/6 mice (20-25g) for 12 hours prior to dosing.

    • Administer the compound via IV bolus (tail vein) or oral gavage (PO) using a formulation of 5% DMSO, 10% Tween 80, and 85% Saline to ensure complete solubilization.

  • Serial Blood Sampling:

    • Collect blood (approx. 150 µL for rats, 20 µL for mice via microsampling) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Dense early sampling (0-1h) is critical to accurately capture the distribution phase (alpha phase), while late sampling (8-24h) defines the terminal elimination half-life (beta phase).

  • Sample Processing (Protein Precipitation):

    • Centrifuge blood at 4°C, 3000 × g for 10 minutes to harvest plasma.

    • Add 3 volumes of ice-cold acetonitrile containing the SIL-IS (e.g., Chlorpromazine-d3) to the plasma.

    • Causality: Acetonitrile ensures >95% protein precipitation efficiency and instantly denatures plasma esterases, stabilizing the primary amine from ex vivo degradation.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a C18 UPLC column.

    • Utilize positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the high specificity and signal-to-noise ratio required to detect low-abundance terminal metabolites against a complex biological background.

  • Data Analysis:

    • Calculate PK parameters using Non-Compartmental Analysis (NCA) via industry-standard software (e.g., Phoenix WinNonlin).

PKWorkflow S1 In Vivo Dosing (IV/PO) S2 Serial Blood Sampling S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS (MRM Mode) S3->S4 S5 NCA PK Analysis S4->S5

Step-by-step in vivo pharmacokinetic experimental workflow and LC-MS/MS bioanalysis.

References

  • Title : Acepromazine pharmacokinetics: A forensic perspective. Source : ResearchGate. URL :[Link]

  • Title : Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. Source : PubMed. URL :[Link]

  • Title : Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. Source : ResearchGate. URL :[Link]

  • Title : Mouse Anesthesia: The Art and Science. Source : ILAR Journal, Oxford Academic. URL :[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as an Analytical Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, purity, and potency of a drug substance are built.[1] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for quantitative and qualitative analyses.[1][2] For novel compounds like 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a potential new chemical entity within the versatile phenothiazine class, establishing a robust reference standard is a non-negotiable prerequisite for advancing through the development pipeline.[3][4][5]

This guide provides a comprehensive framework for the validation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as an analytical reference standard. It is intended for researchers, analytical scientists, and drug development professionals. We will delve into the necessary experimental workflows, the underlying scientific principles, and the regulatory expectations that govern this process, grounded in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]

Part 1: Foundational Characterization of the Candidate Material

Before a compound can be considered a reference standard, its identity must be unequivocally confirmed and its purity meticulously assessed. For a novel compound, this typically involves setting aside a portion of a synthesized batch of the active pharmaceutical ingredient (API) for qualification.[1]

Synthesis and Purification

While a detailed synthesis protocol is beyond the scope of this validation guide, the final purification steps are critical. The goal is to achieve the highest purity reasonably possible.[2] For a phenothiazine derivative like our target compound, this often involves column chromatography followed by recrystallization to remove process-related impurities and unreacted starting materials.

Identity Confirmation: A Multi-Technique Approach

No single analytical technique is sufficient to confirm the structure of a new chemical entity. A combination of spectroscopic methods is essential to provide orthogonal data, ensuring the identity is certain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR are indispensable for confirming the molecular structure of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.[3][4][9] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's elemental composition and confirm its molecular weight with high precision.[3][4][9] Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For our compound, characteristic peaks for the amine (N-H stretch), ketone (C=O stretch), and aromatic C-H and C-C bonds would be expected.[4][10]

Part 2: Purity Assessment and Content Assignment

Once identity is confirmed, the next crucial step is to determine the purity of the candidate standard. The two most widely accepted methods for assigning a purity value are the mass balance approach and Quantitative NMR (qNMR).

The Mass Balance Approach

The mass balance approach is a comprehensive method that involves identifying and quantifying all significant impurities and subtracting their sum from 100%.[11][12][13] This provides a purity value that is traceable and well-documented.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

The following diagram illustrates the workflow for the mass balance approach.

Mass_Balance_Workflow cluster_main Mass Balance Purity Assignment Candidate Candidate Reference Standard Material HPLC Organic Impurity Profiling (HPLC-UV/DAD) Candidate->HPLC Water Water Content (Karl Fischer Titration) Candidate->Water Solvents Residual Solvents (Headspace GC-MS) Candidate->Solvents Residue Non-Volatile Residue (Thermogravimetric Analysis) Candidate->Residue Calculation Purity Calculation (100% - Σ Impurities) HPLC->Calculation Water->Calculation Solvents->Calculation Residue->Calculation Certified Certified Reference Standard with Assigned Purity Calculation->Certified

Figure 1: Workflow for the Mass Balance Approach.

A. Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate, identify, and quantify all process-related and degradation impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD, monitoring at multiple wavelengths to ensure all impurities are detected.

    • Quantification: Area percent normalization is used, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

B. Water Content by Karl Fischer Titration

  • Objective: To accurately determine the water content.

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Methodology:

    • Accurately weigh a suitable amount of the reference standard material.

    • Introduce the material into the titration cell.

    • The instrument titrates the water with iodine, and the water content is calculated automatically.

C. Residual Solvents by Headspace Gas Chromatography (GC)

  • Objective: To quantify any residual solvents from the synthesis and purification process.

  • Instrumentation: Headspace sampler coupled to a GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Methodology:

    • Accurately weigh the reference standard into a headspace vial.

    • Dissolve in a suitable high-boiling-point solvent (e.g., DMSO).

    • Heat the vial to partition solvents into the headspace.

    • Inject the headspace gas into the GC for separation and quantification against a known standard.

D. Non-Volatile Residue (Residue on Ignition)

  • Objective: To determine the content of inorganic impurities.

  • Instrumentation: Muffle furnace, platinum crucible.

  • Methodology:

    • Accurately weigh the reference standard into a tared crucible.

    • Gently heat, then ignite in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all organic material is removed.

    • Cool in a desiccator and weigh to determine the mass of the residue.

Quantitative NMR (qNMR)

An alternative or complementary approach to the mass balance method is qNMR.[14][15] This technique allows for the direct determination of the analyte's purity by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard with a known purity.[15][16]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15]

  • Advantages: It is a primary ratio method, highly accurate, and can be faster than the full mass balance approach.

  • Methodology:

    • Accurately weigh the candidate reference standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Calculate the purity based on the integral ratios, molecular weights, and number of protons of the analyte and the internal standard.[14]

Comparative Data Summary

The following table presents a hypothetical but realistic set of results for the purity assessment of a candidate batch of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone.

Analytical Test Methodology Result Contribution to Purity Calculation
Organic ImpuritiesHPLC-DAD (Area %)0.25%-0.25%
Water ContentKarl Fischer Titration0.15%-0.15%
Residual SolventsHeadspace GC-MS0.05% (Acetone)-0.05%
Non-Volatile ResidueResidue on Ignition<0.01%Not significant
Purity (Mass Balance) 100 - (0.25+0.15+0.05) 99.55% Assigned Purity
Purity (qNMR)¹H qNMR vs. Maleic Acid99.6%Confirmatory

Part 3: Validation of the Primary Analytical Method (HPLC)

The HPLC method used for purity determination must itself be validated to ensure it is suitable for its intended purpose.[6][8][17] This validation is performed according to ICH Q2(R1) guidelines.[6][18][19]

The validation process ensures the analytical procedure is reliable, accurate, and precise.

Validation_Workflow cluster_validation HPLC Method Validation (ICH Q2 R1) Start Develop HPLC Method for Purity Assay Specificity Specificity (Discrimination from impurities, degradants, and matrix) Start->Specificity Linearity Linearity (5 concentrations) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range Accuracy Accuracy (Spike recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Detection Limit (LOD) (Signal-to-Noise) Precision->LOD LOQ Quantitation Limit (LOQ) (S/N or RSD) Precision->LOQ Robustness Robustness (Small variations in method parameters) LOD->Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Figure 2: Workflow for Analytical Method Validation.
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[6][18] This is typically demonstrated by spiking the drug substance with known impurities and showing that they are well-separated from the main peak. A forced degradation study (exposing the compound to acid, base, oxidation, heat, and light) is also performed to ensure separation from potential degradants.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[6][7]

  • Procedure: A minimum of five concentrations are prepared, typically from the quantitation limit (LOQ) to 120% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established based on the linearity study and confirms that the method is acceptable for accuracy and precision at the extremes of the concentration range.[6][18]

Accuracy and Precision
  • Accuracy: This is the closeness of the test results to the true value. It is assessed by spiking a placebo or the drug substance with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance Criteria: Recovery should be within 98.0% to 102.0%.

  • Precision: This measures the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of multiple replicates (e.g., n=6) at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: The study is repeated on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[6] Often determined based on a signal-to-noise ratio of 10:1 or by demonstrating that the precision (RSD) at this concentration is acceptable (e.g., ≤ 10%).

Conclusion: Establishing a Qualified Standard

The validation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone as an analytical reference standard is a rigorous, multi-faceted process. It requires unambiguous structural confirmation through spectroscopic techniques, a meticulous purity assessment via the mass balance approach or qNMR, and a thorough validation of the primary analytical method used for its characterization.[6][11][15]

By following the principles and protocols outlined in this guide, which are aligned with global regulatory expectations, researchers and developers can establish a well-characterized, high-purity reference standard. This standard will serve as a reliable calibrator, ensuring the accuracy and consistency of all future analytical measurements, thereby underpinning the quality and safety of the potential new drug.[1][2][20] The continuous evaluation of this standard at regular intervals is also necessary to maintain its qualified status.[1]

References

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Four Keys to Reference Standard Management Source: MRIGlobal URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: MDPI URL: [Link]

  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL: [Link]

  • Title: Physical Standards and Reference Materials Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1-(10H-Phenothiazin-2-yl)ethanone Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: Certification of Reference Standards in Pharmacy: Mass Balance Method Source: ResearchGate URL: [Link]

  • Title: A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives Source: ResearchGate URL: [Link]

  • Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: ASEAN URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Bentham Science Publishers URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: Reference Standards to Support Quality of Synthetic Peptide Therapeutics Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents Source: Taylor & Francis URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Search for FDA Guidance Documents Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: HPLC in pharmaceutical analysis Source: Labotec URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Certified reference materials for quantitative NMR Source: Separation Science URL: [Link]

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Validation

A Comparative Toxicological Analysis of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone and its N-Methylated Derivatives

A Guide for Researchers in Drug Development and Safety Assessment This guide provides a comprehensive comparison of the toxicological profiles of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone and its N-methylated...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Safety Assessment

This guide provides a comprehensive comparison of the toxicological profiles of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone and its N-methylated analogs. As the development of novel therapeutics often involves the structural modification of lead compounds, understanding the impact of these changes on toxicity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established scientific principles and experimental methodologies. While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide synthesizes existing knowledge on phenothiazine structure-activity relationships to provide a robust predictive comparison.

Introduction: The Significance of N-Methylation in Phenothiazine Derivatives

Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic effects.[1][2] The parent compound of interest, 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone, possesses a reactive primary amine on its aminopropyl side chain. N-methylation of this amine to its secondary (N-methyl) and tertiary (N,N-dimethyl) counterparts is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, basicity, and receptor-binding affinity. These modifications, however, can also significantly alter the toxicological profile of a compound.[3]

This guide will explore the anticipated differences in cytotoxicity between the primary amine-containing parent compound and its N-methylated derivatives. We will delve into the structural basis for these differences, provide detailed protocols for assessing their cytotoxicity in vitro, and present a logical framework for their comparative toxicological evaluation.

Structure-Toxicity Relationship: The Influence of the Amino Group

The toxicity of phenothiazine derivatives is intricately linked to their chemical structure.[4] Modifications to the phenothiazine ring system and the nature of the side chain at position 10 are known to influence their biological and toxicological effects.[5]

The aminopropyl side chain is a critical determinant of activity and toxicity. The nature of the terminal amino group—primary, secondary, or tertiary—plays a significant role. Studies on various phenothiazines have indicated that the degree of substitution on the terminal nitrogen can impact cytotoxicity. For instance, in the context of protein kinase C inhibition by phenothiazines, primary amines and unsubstituted piperazines have been shown to be the most potent.[6] This suggests that the primary amine of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone could be more reactive and potentially more cytotoxic than its N-methylated counterparts.

The increased lipophilicity that often accompanies N-methylation can enhance a compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater interaction with subcellular targets. However, the steric bulk introduced by methyl groups can also hinder binding to certain biological targets, which might decrease toxicity.

Therefore, a comparative toxicological assessment is essential to determine the net effect of N-methylation on the safety profile of this phenothiazine series.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the toxicity of 1-(10-(3-aminopropyl)-10H-phenothiazin-2-yl)ethanone and its N-methylated derivatives, standardized in vitro cytotoxicity assays are indispensable. The following are detailed, step-by-step methodologies for two widely accepted assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its N-methylated derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: A stepwise workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9] This enzyme is a stable marker of cell membrane disruption.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up parallel wells for determining the maximum LDH release (positive control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Maximum LDH Release Control: One hour before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in commercial kits) to the maximum LDH release control wells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding 50 µL of a stop solution (if required by the kit). Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    "Spontaneous LDH release" is the absorbance from the vehicle control wells, and "Maximum LDH release" is the absorbance from the lysed positive control wells.

Experimental Workflow for LDH Assay

LDH_Workflow A Seed and Treat Cells B Incubate A->B C Lyse Max Release Control B->C D Centrifuge and Collect Supernatant B->D C->D E Add LDH Reaction Mix D->E F Incubate (30 min) E->F G Measure Absorbance (490 nm) F->G H Calculate % Cytotoxicity G->H

Caption: A stepwise workflow of the LDH cytotoxicity assay.

Predicted Comparative Toxicity and Data Presentation

Based on the principles of structure-activity relationships for phenothiazines, we can hypothesize the relative toxicities of the parent compound and its N-methylated derivatives.

Hypothesized Toxicity Ranking:

  • 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (Primary Amine): Potentially the most cytotoxic due to the higher reactivity of the primary amine.[6]

  • 1-(10-(3-(Methylamino)propyl)-10H-phenothiazin-2-yl)ethanone (Secondary Amine): Intermediate cytotoxicity.

  • 1-(10-(3-(Dimethylamino)propyl)-10H-phenothiazin-2-yl)ethanone (Tertiary Amine): Potentially the least cytotoxic, although increased lipophilicity could be a confounding factor.

To present the experimental data that would be generated from the assays described above, a clear and concise table is recommended for easy comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Phenothiazine Derivatives in HeLa Cells after 48h Exposure

CompoundStructureMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
Parent Compound 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanoneExperimental DataExperimental Data
N-Methyl Derivative 1-(10-(3-(Methylamino)propyl)-10H-phenothiazin-2-yl)ethanoneExperimental DataExperimental Data
N,N-Dimethyl Derivative 1-(10-(3-(Dimethylamino)propyl)-10H-phenothiazin-2-yl)ethanoneExperimental DataExperimental Data

Note: The table is a template for the presentation of experimental results. Actual values would need to be determined through laboratory investigation.

Mechanistic Insights and Signaling Pathways

The cytotoxic effects of phenothiazines are often multifactorial, involving various cellular mechanisms. These can include:

  • Disruption of Cell Membranes: The amphiphilic nature of phenothiazines allows them to intercalate into the lipid bilayer, altering membrane fluidity and integrity.[5]

  • Mitochondrial Dysfunction: Phenothiazines can accumulate in mitochondria, leading to the dissipation of the mitochondrial membrane potential, inhibition of the respiratory chain, and induction of apoptosis.

  • Inhibition of Key Enzymes: As previously mentioned, phenothiazines can inhibit enzymes like protein kinase C, which are crucial for cell signaling and survival.[6]

  • Induction of Oxidative Stress: Some phenothiazines can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Potential Cytotoxic Mechanisms of Phenothiazines

Cytotoxicity_Mechanisms Phenothiazine Phenothiazine Derivative Membrane Cell Membrane Disruption Phenothiazine->Membrane Mitochondria Mitochondrial Dysfunction Phenothiazine->Mitochondria Enzymes Enzyme Inhibition (e.g., PKC) Phenothiazine->Enzymes ROS Oxidative Stress (ROS Production) Phenothiazine->ROS CellDeath Cell Death Membrane->CellDeath Apoptosis Apoptosis Mitochondria->Apoptosis Enzymes->Apoptosis ROS->Apoptosis Apoptosis->CellDeath

Caption: Potential mechanisms of phenothiazine-induced cytotoxicity.

Conclusion and Future Directions

To validate this hypothesis, rigorous in vitro cytotoxicity testing using the detailed MTT and LDH assay protocols provided in this guide is essential. The resulting data, when presented in a clear tabular format, will enable a definitive comparison and inform the selection of the most promising and least toxic candidates for further drug development.

Future research should also focus on elucidating the precise molecular mechanisms underlying the differential toxicity of these compounds. Investigating their effects on specific cellular pathways, such as apoptosis and oxidative stress, will provide a more complete understanding of their safety profiles.

References

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., & Ciesielska-Brezdeń, A. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Otręba, M., & Kosmider, A. (2021). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. Toxicology, 459, 152862. [Link]

  • Kaja, S., Payne, A. J., & Koulen, P. (2016). Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes. Current protocols in toxicology, 69(1), 2.18.1–2.18.14.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Hendrich, A. B., Wesołowska, O., Poła, A., Motohashi, N., Molnár, J., & Michalak, K. (2003). New phenothiazine-type multidrug resistance modifiers: anti-MDR activity versus membrane perturbing potency.
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  • Gocke, E. (1996). Review of the genotoxic properties of chlorpromazine and related phenothiazines.
  • Kim, H. J., Lee, J. H., Park, C. S., & Jung, S. C. (2016). Acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney 293 cells. Journal of veterinary science, 17(4), 481–488.
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  • Poison Control. (n.d.). Take acepromazine by mistake? Retrieved March 21, 2026, from [Link]

  • Aydin, B., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Donato, M. T., et al. (2000). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. Toxicology in Vitro, 14(6), 515-520.
  • Horta, B. B., et al. (1993). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 44(6), 1259-1265.
  • Patel, M., et al. (2017). QSAR and Anti-Depressant Studies of Some Novel Phenothiazine Derivatives. International Journal of Current Microbiology and Applied Sciences, 6(2), 1-10.
  • Al-Hadiya, Z. H. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Briefings in Functional Genomics.
  • Motohashi, N., et al. (2006). Cytotoxic potential of phenothiazines. Current drug targets, 7(8), 1055-1066.
  • Phenothiazine - Wikipedia. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Otręba, M., & Stojko, J. (2023). Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. Toxicology, 492, 153528.
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  • NextSDS. (n.d.). 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone. Retrieved March 21, 2026, from [Link]

  • de Oliveira, C. H. S., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 15(6).
  • Di, P., et al. (2021). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. International Journal of Molecular Sciences, 22(23), 12895.
  • Nittinger, E., et al. (2025). (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds. Chemical Research in Toxicology.
  • Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs). International Journal of Molecular Sciences, 22(16), 8565.
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Sources

Comparative

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

Abstract This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a critical phenothiazine derivative relevant in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, a critical phenothiazine derivative relevant in pharmaceutical development as a potential impurity or metabolite. The objective is to establish the reproducibility and reliability of analytical data across different laboratory environments, a cornerstone of regulatory compliance and drug safety. We present a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document details the study design, experimental protocols, and acceptance criteria based on international guidelines, and provides a discussion of hypothetical results to illustrate the comparative performance of these methods.

Introduction: The Imperative for Reproducible Analytical Data

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone belongs to the phenothiazine class of compounds, which are structurally significant in many pharmaceutical agents, particularly antipsychotic drugs.[1][2] The presence of this molecule, even at trace levels, could be indicative of a synthesis-related impurity or a degradation product, making its accurate and precise quantification essential for ensuring the safety and efficacy of a drug product.[3][4][5]

An analytical method, however robust within a single laboratory, cannot be considered universally reliable until it has undergone a rigorous inter-laboratory validation, also known as a reproducibility study.[6][7] This process is mandated by regulatory bodies worldwide and is a key component of the method validation lifecycle described in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1).[8][9][10] The primary objective is to demonstrate that the method is suitable for its intended purpose and yields consistent results regardless of the laboratory, analyst, or instrumentation.[11][12]

This guide compares two prevalent analytical techniques for the quantification of phenothiazine derivatives:

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A widely adopted, cost-effective, and robust technique for quantitative analysis in quality control settings.[5][13]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, often considered the gold standard for trace-level quantification and impurity profiling.[14]

We will explore a hypothetical inter-laboratory study designed to challenge these methods and establish their respective performance characteristics.

Inter-Laboratory Study Design

A successful inter-laboratory study hinges on a meticulously planned protocol distributed to all participating laboratories. This ensures that any observed variability can be attributed to systemic factors (lab, analyst, instrument) rather than deviations in procedure.

2.1. Objective

To assess and compare the reproducibility, reliability, and overall performance of an HPLC-UV and an LC-MS/MS method for the quantification of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone across multiple laboratories.

2.2. Participating Laboratories

The study should involve a minimum of three independent laboratories with experience in pharmaceutical analysis. For this hypothetical study, we will assume participation from:

  • Lab A: Originating (Method Development) Laboratory

  • Lab B: Contract Research Organization (CRO)

  • Lab C: University Core Facility

2.3. Materials and Samples

A single, homogenous batch of all materials is centrally prepared and distributed to ensure consistency:

  • Reference Standard: Certified 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (Purity ≥99.5%).

  • Samples: A placebo drug product matrix spiked with the analyte at three concentration levels:

    • Low: Near the Limit of Quantitation (LOQ).

    • Medium: 100% of the target specification limit.

    • High: 150% of the target specification limit.

  • Reagents: HPLC-grade solvents and analytical-grade reagents from a single specified lot.

2.4. Validation Parameters

The study will evaluate the key validation characteristics as defined by ICH Q2(R1).[10][15] The core focus for an inter-laboratory study is on precision, specifically reproducibility, but accuracy and robustness are also key indicators.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[7]

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[6][16]

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][11]

Experimental Protocols & Methodologies

The following protocols are provided as standardized procedures for all participating laboratories. Adherence to these steps is critical for the integrity of the study.

Standard and Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected range (e.g., 0.05 µg/mL to 5.0 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the spiked placebo powder equivalent to one dosage unit into a 50 mL centrifuge tube. Add 25.0 mL of diluent, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter prior to analysis.

Method 1: HPLC-UV Analysis
  • Causality: This method is designed for routine quality control. A C18 column is selected due to the hydrophobic nature of the phenothiazine core. The acidic mobile phase ensures the protonation of the aminopropyl side chain, leading to sharp peaks and consistent retention. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds.[13]

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 254 nm
Method 2: LC-MS/MS Analysis
  • Causality: This method is tailored for high sensitivity and specificity, ideal for trace-level impurity analysis. The use of a tandem mass spectrometer allows for the selection of a specific precursor ion and its characteristic product ions (Multiple Reaction Monitoring - MRM), virtually eliminating matrix interference.[14]

ParameterCondition
Instrument LC-MS/MS system with ESI source
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition Precursor Ion (Q1) → Product Ion (Q3) (Hypothetical: e.g., m/z 313.1 → 86.1)

Visualization of Validation Workflow

The following diagrams illustrate the logical flow of the inter-laboratory study and the relationship between core validation parameters.

G cluster_prep Phase 1: Preparation & Distribution cluster_exec Phase 2: Execution (Performed by Each Lab) cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Finalize Validation Protocol P2 Prepare & Certify Reference Materials P1->P2 P3 Distribute Protocol & Materials to Participating Labs P2->P3 E1 Instrument Qualification & System Suitability P3->E1 E2 Analyze Validation Samples (Accuracy, Precision, Linearity) E1->E2 E3 Perform Robustness Study (e.g., vary pH, flow rate) E2->E3 A1 Collect Data from All Laboratories E3->A1 A2 Statistical Analysis (ANOVA, RSD%) A1->A2 A3 Compare Method Performance (HPLC-UV vs. LC-MS/MS) A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for the inter-laboratory validation study.

G center Method Validation Acc Accuracy (% Recovery) center->Acc Prec Precision (RSD%) center->Prec Spec Specificity center->Spec Lin Linearity (r²) center->Lin Sens Sensitivity center->Sens Rob Robustness center->Rob Rep Repeatability Prec->Rep Int Intermediate Prec->Int Repr Reproducibility Prec->Repr LOD LOD Sens->LOD LOQ LOQ Sens->LOQ

Caption: Core parameters of analytical method validation.

Comparative Results and Discussion (Hypothetical Data)

The data collected from the three laboratories would be compiled and analyzed. The following tables summarize the expected outcomes and highlight the performance differences between the two methods.

Table 1: Accuracy (% Recovery) and Precision (RSD%)

Acceptance Criteria: Accuracy: 98.0-102.0%; Precision (Reproducibility RSD): ≤ 5.0%

ConcentrationLaboratoryHPLC-UV Accuracy (%)HPLC-UV Precision (RSD%)LC-MS/MS Accuracy (%)LC-MS/MS Precision (RSD%)
Low Lab A99.51.8101.22.5
Lab B98.82.199.53.1
Lab C100.21.9100.82.8
Overall RSD 3.5% 4.2%
Medium Lab A100.50.899.81.1
Lab B99.71.1100.31.5
Lab C101.00.9100.91.3
Overall RSD 1.5% 2.1%
High Lab A100.20.6100.10.9
Lab B99.50.999.61.2
Lab C100.80.7100.51.0
Overall RSD 1.2% 1.8%

Discussion of Results: Both methods demonstrate acceptable accuracy and reproducibility. The HPLC-UV method shows slightly better inter-laboratory precision (lower overall RSD). This is a common finding; while LC-MS/MS is highly sensitive, it can be more susceptible to variations in instrument tuning, source cleanliness, and matrix effects between laboratories, which can marginally increase variability.[14]

Table 2: Linearity and Sensitivity Comparison

Acceptance Criteria: Linearity (r²): ≥ 0.999; LOQ Precision: RSD ≤ 10%

ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 0.1 µg/mL - 10 µg/mL0.005 µg/mL - 2.5 µg/mL
Correlation (r²) 0.99950.9998
LOQ 0.1 µg/mL0.005 µg/mL
Precision at LOQ RSD = 6.5%RSD = 8.1%

Discussion of Results: The superior sensitivity of the LC-MS/MS method is evident, with an LOQ that is 20-fold lower than the HPLC-UV method.[16] This makes LC-MS/MS the unequivocal choice for applications requiring trace-level quantification, such as analyzing impurities with very low specification limits or in bioanalytical studies. Both methods exhibit excellent linearity within their respective ranges.

Table 3: Robustness Study Summary

Method parameters were deliberately varied (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase pH ±0.2)

Parameter VariedHPLC-UV (% Change in Result)LC-MS/MS (% Change in Result)
Flow Rate (+10%) -1.5%-1.8%
Column Temp (+2°C) -0.8%-1.1%
Mobile Phase pH (+0.2) -2.5%-1.5%

Discussion of Results: Both methods demonstrate good robustness, with minor variations in method parameters having a minimal impact on the final quantified result.[11] The HPLC-UV method shows slightly more sensitivity to changes in mobile phase pH, which is expected as pH directly affects the ionization state of the analyte and thus its interaction with the stationary phase.

Conclusion and Recommendations

This guide outlines the critical process of inter-laboratory validation for analytical methods targeting 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Based on the hypothetical comparative data, both the HPLC-UV and LC-MS/MS methods are proven to be accurate, precise, and robust.

The choice of method depends entirely on the intended application:

  • For routine quality control (QC) testing and release assays , where the analyte concentration is relatively high and cost-effectiveness is important, the HPLC-UV method is highly suitable. It demonstrates excellent reproducibility and is simpler to implement across different laboratories.

  • For impurity profiling, trace analysis, or bioanalytical applications , where the highest level of sensitivity and selectivity is paramount, the LC-MS/MS method is the superior choice. Its significantly lower LOQ allows for the detection and quantification of the analyte at levels far below the capabilities of UV detection.

Ultimately, a successful inter-laboratory validation provides the documented evidence and high degree of assurance that an analytical method is fit for its purpose, ensuring consistent and reliable data that supports regulatory submissions and guarantees patient safety.[17]

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2026, January 14). Method Validation and Robustness.
  • ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • (2023, September 20). A Comprehensive Guide for Analytical Method Validation.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ACS Publications. (2003, August 19). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (n.d.). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • (2014, August 22). Validation of Impurity Methods, Part II.
  • iosrphr.org. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives.
  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review.
  • Bentham Science Publishers. (2024, December 31). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • (n.d.). How to Perform Robustness Studies in Analytical Validation.
  • ScienceDirect. (2018, January 12). Journal of Food and Drug Analysis.
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Scribd. (n.d.). HPLC Method Validation Guidelines.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • NextSDS. (n.d.). 1-(10-(3-AMinopropyl)-10H-phenothiazin-2-yl)ethanone.
  • PMC. (n.d.). 1-(10H-Phenothiazin-2-yl)ethanone.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResearchGate. (2025, August 6). Synthesis, antibacterial and antifungal activity of 1, 3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one.
  • Sigma-Aldrich. (n.d.). 1-(10H-Phenothiazin-10-yl)ethanone.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

The Application Scientist’s Guide to Handling 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe h...

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Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to Handling 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex active pharmaceutical ingredient (API) intermediates. 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS 859045-33-3) is a critical building block in the synthesis of phenothiazine-class antipsychotics. However, its tricyclic phenothiazine core, combined with a reactive aminopropyl side chain, presents specific occupational hazards.

To build a truly safe laboratory environment, we cannot simply rely on generic safety guidelines. We must understand the causality behind the chemical's behavior. Phenothiazine derivatives are notorious for causing phototoxic sensitization, severe skin/eye irritation, and systemic toxicity upon absorption, as documented by the [1].

This guide provides a self-validating, causality-driven protocol for personal protective equipment (PPE), operational workflows, and disposal plans to ensure absolute laboratory safety and scientific integrity.

Causality-Driven PPE Matrix & Hazard Profile

When handling phenothiazine derivatives, standard laboratory PPE is insufficient. The lipophilic nature of the phenothiazine ring allows it to penetrate standard latex, while its reactivity with UV light can cause severe photosensitization (dermatitis and keratitis) upon dermal or ocular exposure.

To contextualize the necessary PPE, we must first look at the quantitative hazard data and exposure limits established by regulatory bodies like the [2] and the [3].

Table 1: Quantitative Hazard Data & Causality-Driven PPE Justification

Hazard ClassificationTarget Organ / RiskQuantitative / Exposure IndicatorCausality-Driven PPE Requirement
Acute Tox. 4 (Oral/Dermal/Inh) Systemic toxicityLD50 (Rat): ~1,370 mg/kg (Phenothiazine base)Respiratory: NIOSH N95/P100 particulate respirator or PAPR to prevent inhalation of airborne powders.
Skin Irrit. 2 Epidermis (Dermatitis)Prolonged exposure causes sensitizationHands: Double-gloved Nitrile or Neoprene (min 6 mil). Causality: Latex is highly porous to organic amines; nitrile provides a proven chemical barrier.
Eye Irrit. 2A Ocular (Keratitis)Direct contact / Aerosol exposureEyes: Tight-fitting, impact-resistant chemical goggles. Causality: Prevents aerosolized dust from dissolving in the tear film.
STOT SE 3 Respiratory / CNSAirborne dust > 5 mg/m³ (OSHA PEL limit)Body: Chemically resistant Tyvek coveralls or a dedicated, non-porous lab coat.
Aquatic Chronic 3 EnvironmentalVery toxic to aquatic lifeDisposal: Zero-drain policy; high-temp incineration only.

Operational Workflow & Handling Protocol

Handling this compound requires a self-validating system where each step confirms the safety of the next. The primary goal is to prevent the aerosolization of the API powder and protect the compound from photochemical degradation.

Step-by-Step Methodology:

  • Environmental Isolation & Validation: Always handle the neat powder inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder handling isolator. Self-Validation: Before opening the container, verify the face velocity monitor reads between 80–100 fpm. If the alarm sounds, halt work immediately.

  • Static Elimination: Pass an anti-static bar or ionizer over the workspace and gloves. Causality: The aminopropyl powder can hold a static charge, leading to sudden aerosolization and adherence to gloves, which drastically increases the risk of accidental cross-contamination.

  • Weighing & Transfer: Use disposable, conductive spatulas. Transfer the precisely weighed compound into a pre-tared, amber-glass vial. Causality: Amber glass blocks UV light, preventing the photochemical generation of free radicals that exacerbate the compound's toxicity and degrade your experimental yield.

  • Closed-System Dissolution: Cap the amber vial with a septum. Inject your chosen solvent (e.g., DMSO or dichloromethane) through the septum using a syringe. Agitate gently until fully dissolved before removing the vial from the BSC.

Workflow N1 1. Environmental Isolation (Class II BSC / Fume Hood) N2 2. Static Elimination (Ionizer Application) N1->N2 N3 3. Weighing & Transfer (Amber Glass / Anti-static) N2->N3 N4 4. Closed-System Dissolution (Septum Injection) N3->N4 N5 5. Decontamination & Disposal (Solvent Wipe -> Detergent) N4->N5

Operational workflow for safe handling of phenothiazine API intermediates.

Emergency Spill Response & Decontamination

A spill of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone must be treated as a toxic release. Because of the specific phototoxic risks associated with the phenothiazine core, immediate and precise action is required, as supported by the [4].

Step-by-Step Spill Protocol:

  • Isolate & Evacuate: Immediately clear the area of personnel not wearing Level C PPE.

  • Containment (No Dry Sweeping): Never use a broom or dry brush. Causality: Dry sweeping aerosolizes the toxic dust, leading to immediate inhalation hazards. Instead, cover the spill with damp, absorbent laboratory wipes, or use a HEPA-filtered vacuum explicitly dedicated to hazardous pharmaceutical powders.

  • Chemical Decontamination: Wipe the affected area with a compatible solvent (e.g., dilute isopropanol) to dissolve the API, followed by a thorough wash with an alkaline laboratory detergent and water. Causality: The detergent removes residual lipophilic phenothiazine traces that water alone cannot wash away.

  • Post-Spill Hygiene & UV Avoidance: Operators must immediately wash their hands and face with soap and water. Any accidentally exposed skin must be kept out of direct sunlight for at least 24 hours. Causality: Phenothiazines accumulate in the skin; subsequent UV exposure triggers a photochemical reaction resulting in severe dermatitis.

Pathway Exp Chemical Exposure (Dermal/Inhalation) Abs Systemic Absorption & Tissue Accumulation Exp->Abs Lipophilic penetration UV UV/Sunlight Exposure Abs->UV Dermal accumulation Rad Photochemical Radical Generation UV->Rad Photon absorption Tox Photosensitization (Dermatitis/Keratitis) Rad->Tox Cellular damage

Mechanistic pathway of phenothiazine-induced photosensitization and toxicity.

Disposal & Waste Management Plan

Phenothiazine derivatives are highly persistent in aquatic environments (Aquatic Chronic 3). A strict zero-drain disposal policy must be enforced.

  • Solid Waste Segregation: All contaminated consumables (spatulas, weighing boats, wipes, and Tyvek suits) must be placed in a double-lined, rigid, sealable container. Label clearly: "Hazardous Waste - Toxic/Irritant - Phenothiazine Derivative (CAS 859045-33-3)".

  • Liquid Waste Segregation: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the dissolution solvent used during your assay. Never mix with aqueous waste.

  • Final Destruction: Ensure your institutional waste management contractor routes this specific material for high-temperature incineration. Causality: Only high-temperature incineration completely cleaves the tricyclic phenothiazine ring, neutralizing the toxicity and preventing downstream environmental contamination.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: Phenothiazine." United States Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards: Phenothiazine." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • NextSDS. "1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

  • New Jersey Department of Health. "Right to Know Hazardous Substance Fact Sheet: Phenothiazine." NJ.gov. Available at:[Link]

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